molecular formula C5H8N2O B1291065 (5-Methyl-1,3-oxazol-2-yl)methanamine CAS No. 1017228-56-6

(5-Methyl-1,3-oxazol-2-yl)methanamine

Katalognummer: B1291065
CAS-Nummer: 1017228-56-6
Molekulargewicht: 112.13 g/mol
InChI-Schlüssel: FKQACWXKOPSSDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Methyl-1,3-oxazol-2-yl)methanamine is a chemical compound with the molecular formula C₅H₈N₂O and a molecular weight of 112.13 g/mol . It is characterized by its CAS Number 154016-48-5 . This compound is an amine-functionalized heterocycle, which suggests its utility as a versatile building block in medicinal chemistry and drug discovery research. Such structures are often employed in the synthesis of more complex molecules for pharmaceutical testing, including investigations into anticancer agents . Researchers value this compound for its potential as a synthetic intermediate. Please note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Safety Information: This compound is classified as dangerous and may be corrosive . It can cause severe skin burns and eye damage . Researchers should adhere to all safety protocols, including wearing protective gloves, protective clothing, and eye protection . If exposed, immediately call a poison center or physician, and rinse affected skin and eyes cautiously with water .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(5-methyl-1,3-oxazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-4-3-7-5(2-6)8-4/h3H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQACWXKOPSSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(O1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017228-56-6
Record name (5-methyl-1,3-oxazol-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectroscopic Analysis of (5-Methyl-1,3-oxazol-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Significance and Spectroscopic Challenge of (5-Methyl-1,3-oxazol-2-yl)methanamine

(5-Methyl-1,3-oxazol-2-yl)methanamine is a key heterocyclic building block in contemporary drug discovery and materials science. The oxazole core, a five-membered aromatic ring containing one oxygen and one nitrogen atom, is a prevalent scaffold in numerous biologically active compounds. The specific substitution pattern of a methyl group at the 5-position and an aminomethyl group at the 2-position imparts distinct physicochemical properties that are of interest to medicinal chemists for designing novel therapeutics.

Precise structural elucidation is the bedrock of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous determination of molecular structure in solution. This guide provides a comprehensive, in-depth analysis of the NMR spectroscopic features of (5-Methyl-1,3-oxazol-2-yl)methanamine, moving beyond a simple recitation of data to explain the underlying principles and experimental strategies. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to approach the NMR analysis of novel heterocyclic compounds.

Molecular Structure and Atom Numbering

For clarity throughout this guide, the following IUPAC-recommended numbering scheme for the (5-Methyl-1,3-oxazol-2-yl)methanamine molecule will be used.

Figure 1: Molecular structure and atom numbering of (5-Methyl-1,3-oxazol-2-yl)methanamine.

Part 1: Foundational 1D NMR Analysis

The initial step in the structural elucidation of any novel compound is the acquisition and interpretation of one-dimensional (1D) ¹H and ¹³C NMR spectra. These experiments provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Sample Preparation: A Critical First Step for High-Quality Data

The quality of the NMR data is intrinsically linked to the meticulousness of the sample preparation. For (5-Methyl-1,3-oxazol-2-yl)methanamine, a primary amine, the choice of solvent is critical to avoid exchange broadening of the amine protons.

Recommended Protocol for Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice for its relatively non-polar nature and good solvating power for many organic molecules. For observing the amine protons as distinct signals and to investigate hydrogen bonding, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The use of different solvents can also help to resolve overlapping signals due to solvent-induced shifts[1].

  • Concentration: A concentration of 5-10 mg of the analyte in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, it is advisable to filter the sample through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

While an experimentally acquired spectrum is the gold standard, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a robust framework for analysis. Online prediction tools can offer a preliminary spectrum[2][3].

Predicted ¹H NMR Data (400 MHz, CDCl₃):

SignalPredicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale and Key Considerations
δ H-4~6.8 - 7.2Quartet (q)1HOxazole ring protonThe proton on the oxazole ring is expected to resonate in the aromatic region. Its chemical shift is influenced by the electron-donating methyl group and the electron-withdrawing nature of the ring heteroatoms. A long-range coupling to the methyl protons (⁴J) is anticipated, resulting in a quartet.
δ C7-H₂~3.9 - 4.2Singlet (s)2HMethylene protons (-CH₂NH₂)These protons are adjacent to the electron-withdrawing oxazole ring and the nitrogen atom, leading to a downfield shift. They are expected to appear as a singlet as there are no adjacent protons to couple with.
δ C6-H₃~2.3 - 2.5Doublet (d)3HMethyl protons (-CH₃)The methyl group attached to the oxazole ring will appear as a singlet, split into a doublet due to the long-range coupling with H-4.
δ N8-H₂~1.5 - 2.5 (variable)Broad Singlet (br s)2HAmine protons (-NH₂)The chemical shift of amine protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange. In CDCl₃, it is expected to be a broad singlet that may not be easily integrated. In DMSO-d₆, the signal would be sharper and shifted further downfield.
Predicted ¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms and offers valuable information about their electronic environment.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

SignalPredicted Chemical Shift (ppm)AssignmentRationale and Key Considerations
δ C2~160 - 165C2 (Oxazole ring)This carbon is bonded to two heteroatoms (N and O) and the aminomethyl group, resulting in a significant downfield shift. Data from related 2,5-disubstituted oxadiazoles show similar shifts for the C2 carbon[4].
δ C5~148 - 152C5 (Oxazole ring)The C5 carbon is attached to the methyl group and is part of the aromatic ring, leading to a downfield chemical shift.
δ C4~120 - 125C4 (Oxazole ring)This is the only protonated carbon on the oxazole ring, and its chemical shift is in the typical range for sp² hybridized carbons in heterocyclic systems.
δ C7~40 - 45C7 (-CH₂NH₂)The methylene carbon is shifted downfield due to the attachment to the oxazole ring and the nitrogen atom.
δ C6~10 - 15C6 (-CH₃)The methyl carbon will resonate in the typical aliphatic region.

Part 2: Advanced 2D NMR Techniques for Unambiguous Structural Confirmation

While 1D NMR provides a foundational understanding, complex structures or those with overlapping signals necessitate the use of two-dimensional (2D) NMR experiments. These techniques reveal correlations between nuclei, allowing for the definitive assignment of all signals and the confirmation of the molecular connectivity.

Homonuclear Correlation Spectroscopy (COSY): Mapping Proton-Proton Couplings

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For (5-Methyl-1,3-oxazol-2-yl)methanamine, a key expected correlation would be between the H-4 proton and the methyl protons (C6-H₃), confirming their spatial proximity and the ⁴J coupling.

G H4 H-4 (~6.8-7.2 ppm) C6H3 C6-H3 (~2.3-2.5 ppm) H4->C6H3 ⁴J Coupling

Figure 2: Expected COSY correlation for (5-Methyl-1,3-oxazol-2-yl)methanamine.

Experimental Protocol for a gCOSY Experiment:

  • Pulse Program: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: Set the spectral width in both dimensions to encompass all proton signals (e.g., 0-10 ppm).

  • Data Points: Acquire a sufficient number of data points in the direct (F2) and indirect (F1) dimensions for good resolution (e.g., 2048 in F2 and 256-512 in F1).

  • Number of Scans: The number of scans per increment will depend on the sample concentration, typically 2-8 scans are sufficient.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions and phased to produce the 2D spectrum.

Heteronuclear Single Quantum Coherence (HSQC): Direct Carbon-Proton Correlations

The HSQC experiment reveals direct, one-bond correlations between protons and the carbons to which they are attached. This is an indispensable tool for assigning the carbon signals based on the already assigned proton spectrum.

Expected HSQC Correlations:

  • A cross-peak between the H-4 signal (~6.8-7.2 ppm) and the C4 signal (~120-125 ppm).

  • A cross-peak between the C7-H₂ signal (~3.9-4.2 ppm) and the C7 signal (~40-45 ppm).

  • A cross-peak between the C6-H₃ signal (~2.3-2.5 ppm) and the C6 signal (~10-15 ppm).

G H4 H-4 C4 C4 H4->C4 ¹J(C,H) C7H2 C7-H2 C7 C7 C7H2->C7 ¹J(C,H) C6H3 C6-H3 C6 C6 C6H3->C6 ¹J(C,H)

Figure 3: Expected HSQC correlations for (5-Methyl-1,3-oxazol-2-yl)methanamine.
Heteronuclear Multiple Bond Correlation (HMBC): Probing Long-Range Connectivity

The HMBC experiment is arguably the most powerful 2D NMR technique for elucidating the carbon skeleton of a molecule. It shows correlations between protons and carbons that are two or three bonds away (and sometimes further). This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons.

Key Expected HMBC Correlations for Structural Confirmation:

  • From C7-H₂ (~3.9-4.2 ppm):

    • A strong correlation to C2 (~160-165 ppm) (²J coupling).

    • A weaker correlation to C5 (~148-152 ppm) (³J coupling).

  • From C6-H₃ (~2.3-2.5 ppm):

    • A strong correlation to C5 (~148-152 ppm) (²J coupling).

    • A strong correlation to C4 (~120-125 ppm) (³J coupling).

  • From H-4 (~6.8-7.2 ppm):

    • A correlation to C5 (~148-152 ppm) (²J coupling).

    • A correlation to C2 (~160-165 ppm) (³J coupling).

    • A correlation to C6 (~10-15 ppm) (³J coupling).

G C7H2 C7-H2 C2 C2 C7H2->C2 ²J C5 C5 C7H2->C5 ³J C6H3 C6-H3 C6H3->C5 ²J C4 C4 C6H3->C4 ³J H4 H-4 H4->C2 ³J H4->C5 ²J C6 C6 H4->C6 ³J

Figure 4: Key expected HMBC correlations for (5-Methyl-1,3-oxazol-2-yl)methanamine.

Experimental Protocol for a gHMBC Experiment:

  • Pulse Program: A standard gradient-selected HMBC pulse sequence should be used (e.g., hmbcgplpndqf on Bruker instruments).

  • Long-Range Coupling Delay: The delay for the evolution of long-range couplings is a critical parameter. A typical value is optimized for a J-coupling of 8 Hz, which corresponds to a delay of approximately 60-70 ms. This will enhance correlations for a range of coupling constants[5][6].

  • Spectral Width and Data Points: Similar to HSQC, the ¹H dimension spectral width should cover all proton signals, while the ¹³C dimension should encompass the full carbon chemical shift range (e.g., 0-180 ppm).

  • Number of Scans: HMBC is less sensitive than HSQC, so a higher number of scans per increment (e.g., 8-32) is often necessary.

Conclusion: A Synergistic Approach to Structural Verification

References

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • NMRdb.org. Predict 1H proton NMR spectra. [Link]

  • Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., & El-Gamal, M. H. (2018). Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents. Chemistry Central Journal, 12(1), 1-11.
  • Bessila, R., & Djarri, L. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1566–1581.
  • Georganics. 2-Amino-5-methyloxazole. [Link]

  • Castañeda-Gómez, J. P., & Rivas-Castañeda, A. (2023). Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. International Journal of Molecular Sciences, 24(24), 17450.
  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(4), M1014.
  • Patil, S. B., & Baseer, M. A. (2012). SYNTHESIS OF 2,5-DISUBSTITUTED-1,3,4-OXADIAZOLES USING ETHYL OLEATE AS PRECURSOR. Rasayan Journal of Chemistry, 5(1), 74-78.
  • Nowak, K., & Gzella, A. K. (2022). Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. Molecules, 27(22), 7809.
  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Preprints.
  • Wang, Y., Gao, Z., & Wang, M. (1987). RESEARCH ON 2,5-DISUBSTITUTED OXAZOLES. Journal of the Chinese Chemical Society, 34(2), 125-131.
  • Bax, A., & Freeman, R. (1981). Long-Range Proton-Carbon-13 NMR Spin Coupling Constants. Journal of the American Chemical Society, 104(4), 1099–1100.
  • Wang, H., & Gopishetty, S. (2017). Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes.
  • Shaik, M., & Kumar, C. S. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino)-1-(2-phenyl-1H-indol-1-yl)ethanones and their antimicrobial activity. International Journal of Advance Research in Science and Engineering, 6(1), 263-273.
  • Al-Hourani, B. J., Al-Awaida, W. A., & Al-Qtaitat, A. I. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Molbank, 2023(1), M1666.
  • Parella, T. (2020). How to measure long‐range proton‐carbon coupling constants from 1H‐selective HSQMBC experiments. Magnetic Resonance in Chemistry, 58(11), 1079-1093.
  • Khokhlov, A. L., Yaichkov, I. I., Shetnev, A. A., Panova, V. A., Efimova, Y. A., Ivanovskiy, S. A., ... & Petukhov, S. S. (2024). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide. Research Results in Pharmacology, 10(4), 1-8.
  • Wi, S., Sem, Y., Kim, S., Lee, J., & Lee, Y. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6543.
  • Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). Synthesis of 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014.
  • ResearchGate. 13C-NMR. [Link]

  • Kokubo, K., & Kuwahara, Y. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8886.
  • PubChem. 3-Amino-5-methylisoxazole. [Link]

  • SpectraBase. 5-PHENYLMETHANESULFONYLMETHYL-[2][3][7]-OXADIAZOLE-2-THIOL - Optional[13C NMR] - Chemical Shifts. [Link]

  • CSIC. How to measure long‐range proton‐carbon coupling constants from 1H‐selective HSQMBC experiments. [Link]

Sources

Whitepaper: Investigating the Therapeutic Potential of (5-Methyl-1,3-oxazol-2-yl)methanamine, a Privileged Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activity of a specific, yet underexplored, derivative: (5-Methyl-1,3-oxazol-2-yl)methanamine. While direct research on this compound is nascent, its structural features, particularly the 2-amino-oxazole motif, position it as a high-potential candidate for therapeutic development. This document synthesizes data from structurally analogous compounds, outlines hypothesized mechanisms of action, and presents a comprehensive framework of validated experimental protocols for its systematic investigation. We will explore its potential as an antibacterial agent, an anticancer therapeutic, and a kinase inhibitor, providing researchers and drug development professionals with a robust, evidence-based roadmap for unlocking the therapeutic value of this promising molecule.

The Oxazole Scaffold: A Foundation of Pharmacological Diversity

The five-membered oxazole ring, containing both nitrogen and oxygen heteroatoms, is a "privileged" scaffold in drug discovery.[4] Its unique electronic and structural properties allow it to interact with a multitude of biological targets through various non-covalent interactions, such as hydrogen bonding and π–π stacking.[1] This versatility has led to the development of oxazole-containing drugs across a vast range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[3][4]

Notably, the 2-aminooxazole moiety is a bioisostere of the well-known 2-aminothiazole scaffold, which is a component of numerous approved drugs.[5][6] The substitution of sulfur with oxygen in the 2-aminooxazole can offer significant pharmacological advantages, including potentially improved solubility and a more favorable metabolic profile due to the absence of an easily oxidizable sulfur atom.[5] This positions (5-Methyl-1,3-oxazol-2-yl)methanamine as a compound of significant interest.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to any drug discovery program, influencing everything from assay design to formulation.

PropertyValueSource
IUPAC Name (5-methyl-1,3-oxazol-2-yl)methanamineSigma-Aldrich
Molecular Formula C₅H₈N₂OSigma-Aldrich
Molecular Weight 112.13 g/mol Sigma-Aldrich
SMILES String Cc1cnc(CN)o1Sigma-Aldrich
InChI Key FKQACWXKOPSSDV-UHFFFAOYSA-NSigma-Aldrich
Physical Form SolidSigma-Aldrich

Hypothesized Biological Activity and Therapeutic Targets

Given the lack of direct studies on (5-Methyl-1,3-oxazol-2-yl)methanamine, we will extrapolate its potential from the well-documented activities of structurally related compounds.

Antibacterial Potential: Targeting Cell Wall Synthesis

The structure-activity relationships (SAR) for oxadiazole-based antibacterials, which are structurally similar to oxazoles, have been extensively studied.[7][8] These compounds often exert their effect by inhibiting penicillin-binding proteins (PBPs), which are critical enzymes in the final steps of peptidoglycan synthesis for the bacterial cell wall.[8] The 2-aminooxazole scaffold, in particular, has been highlighted for its potential in developing new antitubercular agents.[5]

Hypothesized Mechanism: We hypothesize that (5-Methyl-1,3-oxazol-2-yl)methanamine may act as a PBP inhibitor. The primary amine could mimic the D-Ala-D-Ala terminus of the peptidoglycan precursor, allowing it to bind to the active site of PBPs and disrupt cell wall integrity, leading to bacterial cell death.

G cluster_bacterium Bacterial Cell compound (5-Methyl-1,3-oxazol-2-yl)methanamine pbp Penicillin-Binding Protein (PBP) compound->pbp Inhibition synthesis Peptidoglycan Cross-linking pbp->synthesis Blocks wall Cell Wall Integrity synthesis->wall lysis Cell Lysis wall->lysis Loss of

Caption: Hypothesized antibacterial mechanism of action via PBP inhibition.

Anticancer Activity

Derivatives of 2-amino-oxazole and the related 2-aminothiazole scaffold have demonstrated potent anticancer activity against a wide range of human cancer cell lines.[9] These compounds can act through various mechanisms, including the inhibition of protein kinases, disruption of cell cycle progression, or induction of apoptosis.

Hypothesized Target: Many small molecule heterocyclic compounds function as ATP-competitive kinase inhibitors. The oxazole ring can serve as a scaffold that correctly orients substituents to interact with the hinge region, DFG motif, or other key features of a kinase active site. Potential targets could include Cyclin-Dependent Kinases (CDKs) or PI3K, which are often dysregulated in cancer.[9]

Proposed Research and Development Framework

To systematically evaluate the biological potential of (5-Methyl-1,3-oxazol-2-yl)methanamine, a tiered screening approach is recommended. This ensures that resources are used efficiently, with broad initial screens leading to more focused, mechanism-of-action studies.

G node_start Compound Synthesis & QC node_primary Primary Screening Antibacterial (MIC) Anticancer (Viability) Kinase Panel (Broad) node_start->node_primary node_secondary Secondary Assays Bactericidal vs. Static Apoptosis/Cell Cycle IC50 Determination node_primary:f1->node_secondary:f1 node_primary:f2->node_secondary:f2 node_primary:f3->node_secondary:f3 node_moa Mechanism of Action PBP Binding Assay Western Blot (p-Kinase) Target Deconvolution node_secondary->node_moa node_invivo In Vivo Model (e.g., Murine Xenograft or Infection Model) node_moa->node_invivo

Caption: A proposed experimental workflow for screening and characterization.

Detailed Experimental Protocols

The following protocols are foundational for the initial investigation of (5-Methyl-1,3-oxazol-2-yl)methanamine. These methods are designed to be robust, reproducible, and provide clear, quantifiable endpoints.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a target bacterium. This is a primary screen for antibacterial activity.

Methodology:

  • Preparation: A stock solution of (5-Methyl-1,3-oxazol-2-yl)methanamine is prepared in DMSO (e.g., 10 mg/mL). A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) is cultured to mid-log phase in appropriate broth (e.g., Mueller-Hinton Broth).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in broth. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well containing the compound dilutions.

  • Controls:

    • Positive Control: Wells with bacteria and broth only (no compound).

    • Negative Control: Wells with broth only (no bacteria).

    • Vehicle Control: Wells with bacteria, broth, and the highest concentration of DMSO used.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Protocol: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effect of the compound on a panel of human cancer cell lines. This is a primary screen for anticancer activity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in cell culture medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle control. The data can be used to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

(5-Methyl-1,3-oxazol-2-yl)methanamine represents a molecule of high interest, situated at the intersection of a privileged chemical scaffold and underexplored therapeutic potential. Based on robust evidence from structurally related compounds, there are strong scientific premises to investigate its activity as an antibacterial and anticancer agent. The proposed research framework provides a clear, logical, and efficient path forward.

Future work should focus on a broad primary screening cascade followed by detailed mechanism-of-action studies for any confirmed hits. Structure-activity relationship studies, involving the synthesis of analogues with modifications to the methyl group or the amine, will be crucial for optimizing potency and selectivity. Ultimately, successful in vitro and mechanistic studies would pave the way for evaluation in preclinical in vivo models of infection or cancer.

References

Sources

Methodological & Application

Application Notes and Protocols: A Guide to the Van Leusen Synthesis of Aminomethyloxazoles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aminomethyloxazoles

The oxazole moiety is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for amide and ester functionalities make it a privileged scaffold in drug design.[2] Of particular interest are 5-(aminomethyl)oxazoles, which serve as crucial building blocks for synthesizing complex molecules with therapeutic potential, including enzyme inhibitors and receptor antagonists. The Van Leusen oxazole synthesis, a powerful and versatile method for constructing the oxazole ring, offers a direct and efficient route to these valuable intermediates.[1][3]

This comprehensive guide provides an in-depth exploration of the Van Leusen oxazole synthesis specifically tailored for the preparation of aminomethyloxazoles. As a senior application scientist, this document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's nuances, empowering researchers to confidently apply and adapt this methodology for their specific drug discovery and development needs.

The Van Leusen Oxazole Synthesis: A Mechanistic Overview

The Van Leusen oxazole synthesis is a [3+2] cycloaddition reaction that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to convert an aldehyde into a 5-substituted oxazole.[2][3] The unique reactivity of TosMIC, which possesses an acidic α-proton, an isocyanide functional group, and a tosyl group that acts as an excellent leaving group, drives the reaction forward.[3]

The generally accepted mechanism proceeds through the following key steps:

  • Deprotonation of TosMIC: A base, typically a carbonate or an alkoxide, abstracts the acidic proton from the α-carbon of TosMIC, generating a nucleophilic anion.[1]

  • Nucleophilic Attack: The TosMIC anion attacks the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[2]

  • Intramolecular Cyclization: The newly formed alkoxide attacks the electrophilic carbon of the isocyanide group in a 5-endo-dig cyclization, leading to the formation of a five-membered oxazoline intermediate.[1][2]

  • Elimination and Aromatization: The presence of a proton on the carbon adjacent to the tosyl group facilitates a base-promoted elimination of p-toluenesulfinic acid (TosH), resulting in the formation of the aromatic oxazole ring.[2][3]

Sources

Application Notes & Protocols: Strategic Deployment of (5-Methyl-1,3-oxazol-2-yl)methanamine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the strategic application of (5-Methyl-1,3-oxazol-2-yl)methanamine as a versatile building block in parallel synthesis workflows. We delve into the underlying scientific principles and provide validated, step-by-step protocols for key chemical transformations including amide bond formation, reductive amination, and urea synthesis. The objective is to empower researchers, scientists, and drug development professionals to efficiently generate diverse chemical libraries centered around the medicinally significant 5-methyloxazole core, thereby accelerating hit identification and lead optimization campaigns.

The Strategic Imperative: Why (5-Methyl-1,3-oxazol-2-yl)methanamine?

In the landscape of modern drug discovery, the 1,3-oxazole ring is a privileged scaffold. Its presence in numerous bioactive molecules stems from its unique electronic properties, metabolic stability, and its capacity to act as a versatile hydrogen bond acceptor and a bioisosteric replacement for other functional groups like esters and amides.[1][2] Five-membered heterocyclic rings containing nitrogen and oxygen are considered a favorable combination in medicinal chemistry due to their wide range of biological activities.[3]

(5-Methyl-1,3-oxazol-2-yl)methanamine capitalizes on this privileged core by presenting a primary aminomethyl group at the 2-position. This functional handle is the gateway to a multitude of robust and high-throughput chemical reactions, making it an ideal anchor point for library synthesis. Parallel synthesis, a cornerstone of medicinal chemistry, enables the rapid generation of numerous analogs, allowing for a broad exploration of the chemical space around a core scaffold.[4][5] By employing this building block, research teams can systematically investigate structure-activity relationships (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

G cluster_input Core Building Block cluster_reactions Parallel Synthesis Reactions cluster_output Diverse Compound Library Core (5-Methyl-1,3-oxazol-2-yl)methanamine Amide Amide Coupling (+ Carboxylic Acids) Core->Amide R-COOH, Coupling Agent Reductive Reductive Amination (+ Aldehydes/Ketones) Core->Reductive R-CHO, Reducing Agent Urea Urea/Thiourea Formation (+ Isocyanates) Core->Urea R-NCO Lib_Amide Amide Analogs Amide->Lib_Amide Lib_Reductive Secondary/Tertiary Amine Analogs Reductive->Lib_Reductive Lib_Urea Urea/Thiourea Analogs Urea->Lib_Urea

Caption: Workflow for library generation using (5-Methyl-1,3-oxazol-2-yl)methanamine.

Physicochemical & Handling Data

Proper handling and accurate quantification are prerequisites for successful high-throughput synthesis. The data below serves as a reference for incorporating this building block into automated and manual workflows.

PropertyValueRationale & Handling Notes
Molecular Formula C₅H₈N₂O---
Molecular Weight 112.13 g/mol Essential for accurate molar calculations of reagents.
Appearance Colorless to pale yellow oilVisual check for quality. Darker coloration may indicate degradation.
Boiling Point ~70-72 °C (at low pressure)Volatility should be considered during solvent evaporation steps.
Solubility Soluble in DCM, DMF, DMSO, MeOHGood solubility in common organic solvents facilitates reaction setup.
Storage 2-8°C, under inert gasThe primary amine can be sensitive to air and moisture. Store tightly sealed.

Core Application Protocols for Parallel Synthesis

The following protocols are optimized for reliability and scalability, making them suitable for execution in multi-well plates (e.g., 24- or 96-well formats).

Protocol 1: Parallel Amide Bond Formation

Scientific Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry.[6] We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly effective, leading to rapid reaction times and high yields, which are critical for library synthesis. It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the primary amine.[6] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize any acid present and drive the reaction to completion.

Experimental Protocol:

  • Reagent Stock Preparation:

    • Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 0.2 M solution of HATU in anhydrous DMF.

    • Prepare a 0.4 M solution of DIPEA in anhydrous DMF.

    • Prepare an array of diverse carboxylic acids (1.0 equivalent) in a 96-well plate.

  • Reaction Assembly (per well):

    • To each well containing the carboxylic acid (0.04 mmol, 1.0 eq), add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (220 µL, 0.044 mmol, 1.1 eq).

    • Add the DIPEA stock solution (200 µL, 0.08 mmol, 2.0 eq).

    • Initiate the reaction by adding the HATU stock solution (220 µL, 0.044 mmol, 1.1 eq).

  • Reaction Conditions:

    • Seal the reaction plate securely.

    • Shake the plate at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS from a single well.

  • Parallel Work-up & Purification:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution (500 µL) to each well.

    • Extract the products with ethyl acetate (2 x 1 mL).

    • Combine the organic layers in a new plate and concentrate under a stream of nitrogen or using a centrifugal evaporator.

    • The crude products can be purified via high-throughput preparative HPLC/MS.

Expected Data:

Carboxylic Acid InputExpected ProductTypical Yield RangePurity (LC-MS)
Benzoic AcidN-((5-methyl-1,3-oxazol-2-yl)methyl)benzamide85-95%>90%
4-Chlorophenylacetic acid2-(4-chlorophenyl)-N-((5-methyl-1,3-oxazol-2-yl)methyl)acetamide80-95%>90%
Cyclohexanecarboxylic acidN-((5-methyl-1,3-oxazol-2-yl)methyl)cyclohexanecarboxamide88-98%>95%
Protocol 2: Parallel Reductive Amination

Scientific Rationale: Reductive amination is a highly versatile C-N bond-forming reaction that constructs secondary amines from primary amines and carbonyls. The process involves the initial formation of an imine intermediate, which is then reduced in situ.[7] We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Its mild nature and tolerance for a wide array of functional groups make it ideal for complex molecule synthesis.[7] Crucially, it does not readily reduce the starting aldehyde or ketone, minimizing side products and simplifying purification, a key advantage in parallel workflows.[8][9]

G Start_Amine (5-Methyl-1,3-oxazol-2-yl)methanamine Intermediate Imine / Iminium Ion Intermediate Start_Amine->Intermediate Condensation (-H₂O) Start_Aldehyde Aldehyde / Ketone (R-CHO) Start_Aldehyde->Intermediate Condensation (-H₂O) Product Final Secondary Amine Intermediate->Product Reduction (NaBH(OAc)₃)

Caption: Reductive amination two-step, one-pot logical flow.

Experimental Protocol:

  • Reagent Stock Preparation:

    • Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in 1,2-Dichloroethane (DCE).

    • Prepare an array of diverse aldehydes or ketones (1.0 equivalent) in a 96-well plate.

  • Reaction Assembly (per well):

    • To each well containing the carbonyl compound (0.05 mmol, 1.0 eq), add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (250 µL, 0.05 mmol, 1.0 eq).

    • Add glacial acetic acid (6 µL, ~2.0 eq) to catalyze imine formation.

    • Allow the plate to shake for 30 minutes at room temperature.

    • Add solid Sodium triacetoxyborohydride (16 mg, 0.075 mmol, 1.5 eq) to each well.

  • Reaction Conditions:

    • Seal the reaction plate and shake at room temperature for 12-24 hours.

  • Parallel Work-up & Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (1 mL).

    • Extract with Dichloromethane (DCM) (2 x 1 mL).

    • Pass the combined organic extracts through a plug of anhydrous sodium sulfate in a filter plate.

    • Concentrate the plate to afford the crude products, which can be purified by preparative HPLC/MS.

Protocol 3: Parallel Urea/Thiourea Synthesis

Scientific Rationale: The reaction of a primary amine with an isocyanate or isothiocyanate is exceptionally robust, often proceeding to completion without the need for a catalyst. This high efficiency and reliability make it a premier reaction for parallel synthesis. The reaction involves the nucleophilic attack of the amine nitrogen onto the electrophilic carbon of the isocyanate, forming a stable urea or thiourea linkage.

Experimental Protocol:

  • Reagent Stock Preparation:

    • Prepare a 0.2 M solution of (5-Methyl-1,3-oxazol-2-yl)methanamine in anhydrous Tetrahydrofuran (THF).

    • Prepare 0.2 M stock solutions of various isocyanates or isothiocyanates in anhydrous THF in a separate plate.

  • Reaction Assembly (per well):

    • To each well of a new reaction plate, add the (5-Methyl-1,3-oxazol-2-yl)methanamine stock solution (200 µL, 0.04 mmol, 1.0 eq).

    • Add the corresponding isocyanate/isothiocyanate stock solution (210 µL, 0.042 mmol, 1.05 eq).

  • Reaction Conditions:

    • Seal the plate and shake at room temperature for 2-6 hours. The reaction is often complete within this timeframe.

  • Parallel Work-up & Purification:

    • For most reactions, purification is minimal. Simply concentrate the solvent in vacuo.

    • If necessary, the residue can be triturated with diethyl ether or hexane to precipitate the product, which is then isolated by filtration. Alternatively, a simple silica gel plug filtration can be performed.

Troubleshooting and Self-Validation

A robust protocol is self-validating. Use the guidelines below to diagnose and resolve common issues in a parallel synthesis context.

IssueProbable Cause(s)Recommended Solution(s)
Low Conversion (All Reactions) Inactive amine starting material.Verify the purity of (5-Methyl-1,3-oxazol-2-yl)methanamine by NMR or LC-MS. Ensure it was stored under inert gas.
Inaccurate liquid handling.Calibrate automated liquid handlers or pipettes.
Low Yield (Amide Coupling) Incomplete carboxylic acid activation.Ensure HATU and DMF are anhydrous. Increase HATU and base equivalents to 1.2 and 2.5, respectively.
Sterically hindered reactants.Increase reaction temperature to 40-50°C and extend reaction time.
Multiple Products (Reductive Amination) Dialkylation of the amine.Use a 1:1 stoichiometry of amine to aldehyde. Avoid excess aldehyde.
Aldehyde instability.Ensure the quality of the aldehyde input library.

Conclusion

(5-Methyl-1,3-oxazol-2-yl)methanamine is a high-value building block for parallel synthesis campaigns in drug discovery. Its stable, medicinally relevant core and versatile primary amine handle allow for the rapid and efficient generation of large, diverse compound libraries. The protocols detailed herein provide a validated framework for its successful implementation in amide coupling, reductive amination, and urea formation reactions. By leveraging these robust methodologies, research organizations can significantly enhance the throughput of their medicinal chemistry efforts, ultimately accelerating the path from hit identification to clinical candidate.

References

  • Molbank. (2023). 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters. Published by American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). REVIEW ON THE SYNTHESIS AND POTENTIAL THERAPEUTIC APPLICATIONS OF HETEROCYCLIC PRODUCTS OF 5-AMINO-3-METHYLISOXAZOLE. Available from: [Link]

  • Kouthala, S., et al. (n.d.). Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity. ACS Combinatorial Science. Published by National Institutes of Health. Available from: [Link]

  • Barmade, M. A., et al. (2016). Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. Current Topics in Medicinal Chemistry. Published by PubMed. Available from: [Link]

  • ResearchGate. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

  • Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry. Published by PubMed. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Available from: [Link]

  • Valeur, E., & Bradley, M. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Published by Luxembourg Bio Technologies. Available from: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry. Available from: [Link]

  • Collins, M. R., & Glorius, F. (2021). The Chosen Few: Parallel Library Reaction Methodologies for Drug Discovery. The Journal of Organic Chemistry. Published by ACS Publications. Available from: [Link]

  • MDPI. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Available from: [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of (5-Methyl-1,3-oxazol-2-yl)methanamine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of Novel Oxazole Derivatives

The oxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and central nervous system effects.[1] The novel class of (5-Methyl-1,3-oxazol-2-yl)methanamine compounds represents a promising area for the discovery of new therapeutic agents. However, like many novel chemical entities, their precise molecular targets and mechanisms of action are often unknown at the outset of a research campaign.

This guide provides a comprehensive framework for the initial characterization of (5-Methyl-1,3-oxazol-2-yl)methanamine compounds using a tiered approach to cell-based assays. We will proceed from broad phenotypic assessments to more focused mechanistic studies, mirroring a typical workflow in modern drug discovery.[2][3] This "phenotypic screening" strategy allows the biological effects of a compound to guide the investigation, providing a powerful method for uncovering novel mechanisms of action.[4][5]

Our approach is structured to first ask a fundamental question: "What is the overall effect of the compound on cell populations?" We then progressively refine our inquiry to understand how that effect is achieved.

Tier 1: Foundational Assessment of Cellular Impact

The initial step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying the primary cellular response.[6]

Cytotoxicity Assessment: Is the Compound Toxic to Cells?

Cytotoxicity assays are designed to measure the degree to which a compound induces cell death.[3] Two common and robust methods are the MTT and LDH assays, which measure metabolic activity and membrane integrity, respectively.

1.1.1 Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of the (5-Methyl-1,3-oxazol-2-yl)methanamine compound and treat the cells for 24-72 hours. Include vehicle-only controls.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of viable cells relative to the vehicle control to determine the IC50 (half-maximal inhibitory concentration).

1.1.2 Principle of the LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[8][9] The amount of LDH in the supernatant, measured via an enzymatic reaction that produces a colored product, is proportional to the number of dead cells.[10]

Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at a wavelength of 490 nm.

  • Analysis: Use a positive control of fully lysed cells to determine the maximum LDH release and calculate the percentage of cytotoxicity for each compound concentration.

G

Cell Proliferation Assay: Does the Compound Inhibit Cell Growth?

If a compound reduces the number of viable cells without significant immediate cytotoxicity, it may be inhibiting cell proliferation. Proliferation can be assessed by measuring DNA synthesis or the expression of proliferation-associated proteins.

1.2.1 Principle of the BrdU Assay

The 5-bromo-2'-deoxyuridine (BrdU) incorporation assay measures DNA synthesis.[11] BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. Incorporated BrdU can then be detected with a specific antibody.

Protocol: BrdU Incorporation Assay

  • Cell Seeding and Treatment: Plate cells and treat with the compound as previously described.

  • BrdU Labeling: Add BrdU to the cell culture medium and incubate for 2-24 hours.

  • Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Incubate with a primary anti-BrdU antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Add a substrate to generate a colorimetric or fluorescent signal.

  • Data Acquisition and Analysis: Measure the signal using a plate reader and calculate the percentage of proliferation relative to the control.

1.2.2 Principle of Ki-67 Staining

Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, mitosis) but is absent in quiescent (G0) cells.[12][13] Immunofluorescent staining for Ki-67 is a reliable method to determine the growth fraction of a cell population.

Protocol: Ki-67 Immunofluorescence Assay

  • Cell Culture: Grow cells on glass coverslips and treat with the compound.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

  • Antibody Staining: Incubate with an anti-Ki-67 primary antibody, followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the percentage of Ki-67 positive cells.

AssayPrincipleEndpoint MeasurementInformation Gained
MTT Metabolic activity (mitochondrial reductase)Colorimetric (Absorbance)Cell viability
LDH Membrane integrity (LDH release)Colorimetric (Absorbance)Cell death (necrosis/late apoptosis)
BrdU DNA synthesis (thymidine analog incorporation)Colorimetric/FluorescentS-phase progression
Ki-67 Staining Expression of proliferation markerFluorescence (Microscopy)Percentage of cells in active cell cycle

Tier 2: Mechanistic Elucidation

If Tier 1 assays reveal significant bioactivity (e.g., cytotoxicity or anti-proliferative effects), the next logical step is to investigate the underlying mechanism.

Apoptosis Assays: Is the Compound Inducing Programmed Cell Death?

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical events.[14]

2.1.1 Principle of Caspase-3/7 Activation Assay

Caspases are a family of proteases that are central to the apoptotic process. Caspases-3 and -7 are key "executioner" caspases.[14] Assays for their activity often use a substrate that is cleaved by the active enzyme to release a luminescent or fluorescent signal.[5]

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Plate cells in a white-walled 96-well plate and treat with the compound.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Analysis: Normalize the luminescent signal to the number of viable cells (determined in a parallel assay) to assess specific caspase activation.

2.1.2 Principle of Annexin V Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye to label apoptotic cells.[15] This is often combined with a dye that stains dead cells (e.g., propidium iodide, PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.[16]

Protocol: Annexin V/PI Flow Cytometry

  • Cell Culture and Treatment: Treat cells in culture with the compound.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add fluorescently labeled Annexin V and PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

G

Tier 3: Target-Oriented and Pathway Analysis

Once a consistent cellular phenotype is established, the investigation can move towards identifying the molecular target and affected signaling pathways. The choice of assay in this tier is highly dependent on the outcomes of the previous tiers and any existing knowledge about the chemical class.

Signaling Pathway Assays

Many drugs exert their effects by modulating specific signaling pathways.

3.1.1 GPCR Signaling: Calcium Flux and cAMP Assays

G-protein coupled receptors (GPCRs) are a major class of drug targets.[4] Their activation often leads to changes in intracellular second messengers like calcium (Ca2+) and cyclic AMP (cAMP).

  • Calcium Flux Assays: These assays use fluorescent dyes that bind to calcium, allowing for the measurement of changes in intracellular calcium concentration upon GPCR activation.[4]

  • cAMP Assays: These assays, often based on FRET or BRET, measure the production or inhibition of cAMP downstream of GPCR signaling.

3.1.2 Kinase Activity Assays

Kinases are another critical class of drug targets, and their dysregulation is implicated in many diseases.[1] Cell-based kinase assays can measure the phosphorylation of a specific substrate as a readout of kinase activity.[6]

Protocol: Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

  • Cell Culture and Treatment: Treat cells with the compound for a specified time.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Detection:

    • Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for a phosphorylated protein and the total protein.

    • ELISA: Use a plate-based immunoassay with antibodies to capture the target protein and detect its phosphorylation state.

  • Analysis: Quantify the change in phosphorylation relative to the total protein level.

G compound (5-Methyl-1,3-oxazol-2-yl)methanamine mek mek compound->mek Inhibition?

Target Engagement Assays

Confirming that a compound physically interacts with its intended target within a cell is a critical step in drug development.

3.2.1 Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that a protein's thermal stability changes upon ligand binding. By heating intact cells treated with a compound and then measuring the amount of soluble target protein remaining, one can infer target engagement.

Protocol: CETSA®

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Fractionation: Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Detection: Analyze the amount of target protein in the soluble fraction by Western blot or another quantitative method.

  • Analysis: Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in this curve indicates target engagement.

3.2.2 NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells. It uses bioluminescence resonance energy transfer (BRET) between a target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the same target. A test compound that binds to the target will displace the tracer, leading to a decrease in the BRET signal.

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Transfection: Transfect cells with a vector expressing the target protein-NanoLuc® fusion.

  • Cell Plating and Treatment: Plate the cells and treat with a serial dilution of the test compound.

  • Tracer Addition: Add the fluorescent tracer to the wells.

  • Signal Detection: Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Analysis: Calculate the BRET ratio. A decrease in the ratio with increasing compound concentration indicates target engagement.

AssayPrincipleCell StateInformation Gained
CETSA® Ligand-induced thermal stabilizationLive CellsTarget engagement, confirmation of binding
NanoBRET™ Competitive displacement of a fluorescent tracerLive CellsTarget engagement, affinity, and residence time

Conclusion and Future Directions

This tiered application guide provides a systematic and logical workflow for the initial characterization of novel (5-Methyl-1,3-oxazol-2-yl)methanamine compounds. By starting with broad phenotypic assays and progressing to more specific mechanistic and target-based studies, researchers can efficiently identify and validate bioactive compounds. The data generated from this cascade of assays will provide a solid foundation for further lead optimization, in vivo studies, and the ultimate development of new therapeutic agents. Should a compound demonstrate a particularly compelling and novel mechanism of action, more advanced techniques such as chemoproteomics or CRISPR-based genetic screens can be employed for unbiased target deconvolution.[15]

References

  • (Author), (Year). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Source. [URL not available]
  • (Author), (Year). US10377750B2 - 5-methyl-1,3,4-oxadiazol-2-yl compounds - Google Patents.
  • Zang, R., et al. (2012). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • (Author), (Year). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit (E-CK-A831). Elabscience. [Link]

  • (Author), (Year). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC. [Link]

  • (Author), (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • (Author), (2025). Apoptosis – what assay should I use?. BMG Labtech. [Link]

  • (Author), (Year). The Use of Cell-Based Assays for Translational Medicine Studies. BioAgilytix. [Link]

  • Gossel, G., et al. (2017). Analysing Temporal Dynamics of T Cell Division in vivo Using Ki67 and BrdU Co-labelling by Flow Cytometry. PMC - NIH. [Link]

  • Chan, F. K. M., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. ResearchGate. [Link]

  • (Author), (Year). Apoptosis Assays for Muse Cell Analyzer. Merck Millipore. [Link]

  • (Author), (Year). Cell-based Kinase Assays. Profacgen. [Link]

  • (Author), (2021). Synthesis and anticancer properties of 5-(1H-benzoimidazol-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-ylcarboxilic acids. ResearchGate. [Link]

  • (Author), (2026). Phenotypic Screening in Drug Discovery Definition & Role. Chemspace. [Link]

  • Mavromoustakos, T., et al. (2019). 2‐Aminomethylene-5-sulfonylthiazole Inhibitors of Lysyl Oxidase (LOX) and LOXL2 Show Significant. Semantic Scholar. [Link]

  • (Author), (Year). Cell-based Assays for GPCR Activity. Biocompare. [Link]

  • (Author), (Year). Cell-Based Assay Development. [URL not available]
  • (Author), (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]

  • (Author), (Year). LDH Cytotoxicity Assay Kit. NACALAI TESQUE, INC. [Link]

  • (Author), (2021). Cell Function | Overview of Common Cell Proliferation Assays. Elabscience. [Link]

  • (Author), (2023). GPCR-mediated calcium and cAMP signaling determines psychosocial stress susceptibility and resiliency. PMC - PubMed Central. [Link]

  • (Author), (2020). Kinase assays. BMG LABTECH. [Link]

  • (Author), (2024). LDH cytotoxicity assay. Protocols.io. [Link]

  • (Author), (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Stevers, M., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. NIH. [Link]

  • (Author), (2025). Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors. ResearchGate. [Link]

  • (Author), (Year). Naturally Occurring Oxazole-Containing Peptides. MDPI. [Link]

  • (Author), (2022). Cell-based assays on the rise. BMG LABTECH. [Link]

  • (Author), (Year). Cell-cycle and cell-proliferation assays. Bio-protocol. [Link]

  • (Author), (2021). CETSA® - True Target Engagement. YouTube. [Link]

  • (Author), (2022). Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-Batin region, northeastern Saudi Arabia. [URL not available]
  • (Author), (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. PMC - NIH. [Link]

  • (Author), (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. ResearchGate. [Link]

  • (Author), (Year). (3-Methylisoxazol-5-yl)methanamine. PubChem. [Link]

Sources

Application Notes and Protocols: (5-Methyl-1,3-oxazol-2-yl)methanamine as a Novel Ligand for the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Chemical Scaffold for a Promising CNS Target

The serotonin 6 (5-HT6) receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), has emerged as a significant target for the treatment of cognitive deficits associated with neuropsychiatric and neurodegenerative diseases such as Alzheimer's disease and schizophrenia.[1][2] The 5-HT6 receptor is coupled to a Gs-protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] Antagonism of this receptor has been shown to enhance cholinergic and glutamatergic neurotransmission, pathways crucial for learning and memory.[5][6]

This document outlines the application of a novel chemical entity, (5-Methyl-1,3-oxazol-2-yl)methanamine, as a potential high-affinity ligand for the 5-HT6 receptor. The unique structural motif of this compound, featuring a methyl-substituted oxazole ring linked to a methanamine, presents an interesting scaffold for exploring new interactions within the 5-HT6 receptor binding pocket. The oxazole ring can act as a bioisostere for other functional groups, potentially offering advantages in terms of metabolic stability and pharmacokinetic properties. This guide provides detailed protocols for characterizing the binding of (5-Methyl-1,3-oxazol-2-yl)methanamine to the 5-HT6 receptor using established in vitro techniques.

Physicochemical Properties of (5-Methyl-1,3-oxazol-2-yl)methanamine

A summary of the key physicochemical properties of the ligand is presented in the table below.

PropertyValueSource
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Appearance Solid
SMILES Cc1cnc(CN)o1
InChI Key FKQACWXKOPSSDV-UHFFFAOYSA-N

Hypothesized 5-HT6 Receptor Signaling Pathway

The canonical signaling pathway of the 5-HT6 receptor involves its coupling to a Gs alpha subunit, which in turn activates adenylyl cyclase to produce cAMP. This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB, influencing gene expression related to neuronal plasticity and memory.[7][8]

5-HT6_Signaling_Pathway cluster_membrane Cell Membrane 5-HT6_Receptor 5-HT6 Receptor Gs_Protein Gs Protein (αβγ) 5-HT6_Receptor->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Ligand (5-Methyl-1,3-oxazol-2-yl)methanamine (Antagonist) Ligand->5-HT6_Receptor Blocks PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Regulates

Figure 1: Hypothesized 5-HT6 Receptor Signaling Pathway.

Experimental Protocols

The following protocols are designed to characterize the binding affinity and kinetics of (5-Methyl-1,3-oxazol-2-yl)methanamine at the human 5-HT6 receptor.

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the 5-HT6 receptor.

Materials:

  • Test Compound: (5-Methyl-1,3-oxazol-2-yl)methanamine

  • Radioligand: [³H]-LSD (Lysergic acid diethylamide), a known high-affinity 5-HT6 receptor ligand.[9]

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT6 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4

  • Non-specific Binding Control: 10 µM Serotonin

  • Scintillation Cocktail

  • Glass Fiber Filters (pre-treated with polyethylenimine)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Workflow Diagram:

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Receptor Membranes Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Serotonin) - Competition (Test Compound) Prepare_Reagents->Plate_Setup Add_Components Add to wells: 1. Receptor Membranes 2. Buffer/Serotonin/Test Compound 3. [³H]-LSD Plate_Setup->Add_Components Incubate Incubate at 37°C for 60 min Add_Components->Incubate Filter Rapidly filter through glass fiber filters Incubate->Filter Wash Wash filters with ice-cold assay buffer Filter->Wash Dry_and_Count Dry filters and add scintillation cocktail. Count radioactivity. Wash->Dry_and_Count Analyze_Data Analyze Data: - Calculate Specific Binding - Determine IC50 and Ki Dry_and_Count->Analyze_Data End End Analyze_Data->End

Figure 2: Radioligand Competition Binding Assay Workflow.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in assay buffer.

    • Dilute [³H]-LSD in assay buffer to a final concentration of 2 nM.

    • Thaw and resuspend the 5-HT6 receptor membranes in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of assay buffer.

      • Non-specific Binding: 50 µL of 10 µM Serotonin.

      • Competition: 50 µL of each dilution of the test compound.

    • Add 100 µL of the diluted receptor membrane preparation to all wells.

    • Initiate the binding reaction by adding 50 µL of 2 nM [³H]-LSD to all wells.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Radioactivity Counting:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: Fluorescence Polarization (FP) Competition Assay

This protocol provides a non-radioactive method to determine the binding affinity of the test compound. It relies on the change in polarization of a fluorescently labeled ligand upon binding to the receptor.

Materials:

  • Test Compound: (5-Methyl-1,3-oxazol-2-yl)methanamine

  • Fluorescent Ligand: A custom-synthesized or commercially available fluorescently labeled 5-HT6 receptor antagonist (e.g., a derivative of a known antagonist labeled with a fluorophore like BODIPY or TAMRA).

  • Receptor Source: Solubilized human 5-HT6 receptor.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4

  • Black, low-volume 384-well plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of (5-Methyl-1,3-oxazol-2-yl)methanamine in assay buffer.

    • Dilute the fluorescent ligand in assay buffer to a concentration that gives an optimal fluorescence polarization window.

    • Prepare the solubilized 5-HT6 receptor at a concentration that results in a significant shift in polarization upon ligand binding.

  • Assay Setup:

    • In a 384-well plate, add in triplicate:

      • Free Ligand Control: 10 µL of assay buffer + 10 µL of fluorescent ligand.

      • Bound Ligand Control: 10 µL of solubilized receptor + 10 µL of fluorescent ligand.

      • Competition: 10 µL of each dilution of the test compound + 10 µL of solubilized receptor + 10 µL of fluorescent ligand.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis:

  • Calculate the change in millipolarization (mP) units.

  • Plot the mP values against the log concentration of the test compound.

  • Determine the IC50 value from the resulting sigmoidal dose-response curve.

  • Calculate the Ki value as described in the radioligand binding assay protocol.

Expected Results and Interpretation

The binding assays will yield quantitative data on the affinity of (5-Methyl-1,3-oxazol-2-yl)methanamine for the 5-HT6 receptor.

AssayParameterExpected Outcome for a High-Affinity LigandInterpretation
Radioligand Binding IC50Low nanomolar (nM) rangeIndicates potent displacement of the radioligand.
KiLow nanomolar (nM) rangeRepresents the intrinsic binding affinity of the test compound.
Fluorescence Polarization IC50Low nanomolar (nM) rangeConfirms potent displacement of the fluorescent ligand.

A low Ki value suggests that (5-Methyl-1,3-oxazol-2-yl)methanamine is a potent ligand for the 5-HT6 receptor. Further characterization through functional assays would be necessary to determine if it acts as an agonist, antagonist, or inverse agonist.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of (5-Methyl-1,3-oxazol-2-yl)methanamine as a novel 5-HT6 receptor ligand. The oxazole scaffold holds promise for the development of new chemical entities with therapeutic potential in CNS disorders. Future studies should focus on:

  • Functional Assays: To determine the efficacy of the compound (agonist vs. antagonist activity) by measuring downstream signaling events such as cAMP production.

  • Selectivity Profiling: To assess the binding of the compound to other serotonin receptor subtypes and other CNS targets to determine its selectivity profile.

  • In Vivo Studies: To evaluate the pharmacokinetic properties and efficacy of the compound in animal models of cognitive impairment.

By following these protocols and pursuing further investigations, researchers can fully elucidate the pharmacological profile of (5-Methyl-1,3-oxazol-2-yl)methanamine and its potential as a therapeutic agent.

References

  • Boess, F. G., et al. (1997). The 5-hydroxytryptamine6 receptor-associated Gs-protein is a preferred substrate for cholera toxin. Naunyn-Schmiedeberg's archives of pharmacology, 355(2), 165–170.
  • Foley, A. G., et al. (2004). The 5-HT6 receptor antagonist SB-271046 reverses scopolamine-induced deficits in the novel object recognition task in rats. Neuropsychopharmacology, 29(1), 93–100.
  • Holenz, J., et al. (2006). Medicinal chemistry-driven approaches to 5-HT6 receptor ligands as potential cognitive enhancers. Drug Discovery Today, 11(7-8), 283–299.
  • Monsma, F. J., et al. (1993). Cloning and expression of a novel serotonin receptor with high affinity for tricyclic psychotropic drugs. Molecular pharmacology, 43(3), 320–327.
  • Pullagurla, M. R., et al. (2004). Synthesis and 5-HT6/5-HT2A receptor affinities of N1-(arylsulfonyl)indoles and N1-(arylsulfonyl)pyrrolo[3,2-b]pyridines. Bioorganic & medicinal chemistry, 12(12), 3325–3335.
  • Rogers, D. C., & Hatcher, P. D. (2000). 5-HT6 receptor antagonists as novel cognitive enhancers. Current pharmaceutical design, 6(1), 17–31.
  • Ruat, M., et al. (1993). A new family of G protein-coupled receptors: the 5-hydroxytryptamine6 receptor.
  • Sleight, A. J., et al. (1995). 5-HT6 and 5-HT7 receptors: molecular biology, functional correlates and possible therapeutic indications. Drug news & perspectives, 8(4), 212–219.
  • Wesolowska, A. (2002). Potential role of the 5-HT6 receptor in the action of antidepressant drugs. Polish journal of pharmacology, 54(4), 285–297.
  • Woolley, M. L., et al. (2004). A review of the 5-HT6 receptor. Current drug targets. CNS and neurological disorders, 3(1), 59–79.
  • Yao, L., et al. (2018). The 5-HT6 receptor: a novel player in Alzheimer's disease. Molecular neurobiology, 55(10), 8251–8264.
  • Eurofins Discovery. 5-HT6 Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Available at: [Link]

  • Preprints.org. 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

  • IJarse. Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available at: [Link]

  • Hannon, J., & Hoyer, D. (2008). Molecular biology of 5-HT receptors. Current topics in medicinal chemistry, 8(10), 817–843.
  • Meneses, A. (2007). 5-HT systems: emergent targets for memory formation and memory alterations. Reviews in the neurosciences, 18(1), 33–55.
  • ResearchGate. 5-HT6 receptor signaling pathways. Available at: [Link]

Sources

Application Notes & Protocols for Evaluating the Antimicrobial Activity of Substituted Oxazole Methanamines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds is paramount for the development of next-generation antimicrobial therapeutics. Heterocyclic compounds, particularly those containing the oxazole nucleus, have garnered significant attention in medicinal chemistry.[1][2] The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, serves as a versatile pharmacophore.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1][2]

Substituted oxazole methanamines, a specific subclass of these derivatives, offer a promising avenue for antimicrobial drug discovery. The strategic placement of various substituents on the oxazole core allows for the fine-tuning of their physicochemical properties and biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of the antimicrobial efficacy of these compounds, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring a robust and reproducible approach to screening and characterization.

The Oxazole Methanamine Scaffold: A Foundation for Antimicrobial Design

The core of the molecules discussed herein is the oxazole ring, a π-electron-excessive heterocycle.[1] The inherent chemical properties of this ring, such as the electronegativity of the nitrogen atom, make it susceptible to various chemical modifications. The "methanamine" portion refers to a methylamine group attached to the oxazole core, which, along with other positions on the ring (C2, C4, C5), can be substituted with diverse functional groups.

Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these compounds is not arbitrary; it is intrinsically linked to their molecular architecture. SAR studies reveal that the nature and position of substituents critically influence activity.[3][4][5]

  • Lipophilicity and Permeability: The addition of lipophilic groups can enhance the compound's ability to penetrate the bacterial cell membrane.

  • Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electronic distribution within the oxazole ring, potentially affecting its interaction with biological targets.[6]

  • Steric Factors: The size and shape of substituents can dictate the compound's ability to fit into the active site of a target enzyme or protein.

A key objective in the design and synthesis of new derivatives is to explore these relationships systematically to optimize for potency against target pathogens while minimizing cytotoxicity.[7]

General Synthesis Pathway for Substituted Oxazole Derivatives

While numerous methods exist for synthesizing the oxazole core, a common and versatile approach involves the reaction of a precursor molecule with appropriate reagents to form the heterocyclic ring.[1][8] The diagram below illustrates a generalized workflow for producing a library of substituted oxazoles for screening.

G cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Substitution & Derivatization cluster_end Final Product & Analysis A Acylamino-ketone or Aldehyde + TosMIC B Cyclodehydration (e.g., Robinson-Gabriel) or Cyclization (e.g., Van Leusen) A->B Reaction C Formation of Oxazole Core B->C Ring Formation D Attachment of Methanamine & Other Substituents (R1, R2) C->D Functionalization E Purification (e.g., Chromatography) D->E Crude Product F Characterization (NMR, IR, Mass Spec) E->F Purified Compound G Substituted Oxazole Methanamine Library F->G Verified Structures G A 1. Prepare Stock Solutions (Compound, Controls) B 2. Standardize Bacterial Inoculum (0.5 McFarland) A->B C 3. Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate B->C D 4. Inoculate Wells with Standardized Bacteria (~5x10^5 CFU/mL) C->D E 5. Incubate Plate (37°C, 16-20 hours) D->E F 6. Read Results Visually or by OD E->F G 7. Determine MIC (Lowest concentration with no growth) F->G G Compound Substituted Oxazole Methanamine PBP Penicillin-Binding Proteins (PBPs) Compound->PBP DNA_Gyrase DNA Gyrase / Topoisomerase IV Compound->DNA_Gyrase FtsZ FtsZ Protein Compound->FtsZ CellWall Inhibition of Cell Wall Synthesis PBP->CellWall leads to Replication Disruption of DNA Replication DNA_Gyrase->Replication leads to Division Inhibition of Cell Division FtsZ->Division leads to

Caption: Potential bacterial targets and mechanisms of action for oxazole-based antimicrobial compounds.

Some known mechanisms for related compounds include:

  • Inhibition of Cell Wall Synthesis: Some oxadiazoles act as antibiotics by impairing the biosynthesis of the bacterial cell wall, a mechanism similar to that of β-lactams. T[3][4]hey may target penicillin-binding proteins (PBPs).

  • Inhibition of DNA Gyrase: This essential enzyme is responsible for managing DNA supercoiling during replication. Its inhibition is a validated mechanism for potent antibacterial agents like quinolones, and some oxazole derivatives may share this target. *[9] Disruption of Cell Division: The FtsZ protein is a crucial component of the bacterial cytokinesis machinery. Small molecules that inhibit FtsZ function can prevent bacteria from dividing, leading to cell death.

[9]Further enzymatic assays and molecular docking studies are required to elucidate the precise mechanism for a novel series of compounds.

[10]### References

  • A G, S. R. (2022). A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences, 09(9), 361-364. [Link]

  • Pathak, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 28. [Link]

  • Saleh, M. Y. (Year not specified). Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Posa, V. R., et al. (2022). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 27(19), 6634. [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole derivatives: A review of biological activities as antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]

  • Kokate, S. V., & Patil, S. V. (2022). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Chemistry Proceedings, 8(1), 12. [Link]

  • Sarveahrabi, Y., et al. (2021). In Vitro Evaluation of Antibacterial and Antifungal Properties of Some New 1, 3, 4-Oxadiazole Derivatives Containing Phenyl Group. Armaghane-danesh, 26(3), 424-442. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Romero-Duran, F. J., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. Journal of Medicinal Chemistry, 62(17), 8213-8224. [Link]

  • Romero-Duran, F. J., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibiotics. ResearchGate. [Link]

  • Limban, C., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. International Journal of Molecular Sciences, 23(19), 11933. [Link]

  • Kokate, S. V., & Patil, S. V. (2022). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. MDPI. [Link]

  • Kumar, A., et al. (2017). Synthesis and antimycobacterial screening of new thiazolyl-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 27(10), 2211-2216. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

  • Yoon, E. J., et al. (2005). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Archives of Pharmacal Research, 28(5), 527-533. [Link]

  • Mohammed, M. M., et al. (2023). Synthesis, Structural Characterization and Antimicrobial Activity of New Substituted Oxazole Thiosemicarbazone Ligand and its Co (II) and Ni (II) Complexes. Scholars International Journal of Chemistry and Material Sciences, 6(4), 75-84. [Link]

  • Singh, K., et al. (2023). Rapid Minimum Inhibitory Concentration (MIC) Analysis Using Lyophilized Reagent Beads in a Novel Multiphase, Single-Vessel Assay. ResearchGate. [Link]

  • Ellinghaus, H. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]

  • Author not specified. (Date not specified). Synthesis and antimicrobial screening of some substituted 1, 3, 4-oxadiazole derivatives. ResearchGate. [Link]

  • Kumar, V., et al. (2018). in-vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research. [Link]

  • Author not specified. (Date not specified). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. ResearchGate. [Link]

  • Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6524. [Link]

  • Suseela, K., & Thiyagarajan, D. (2017). Determination of Minimum Inhibitory Concentration of Liposomes: A Novel Method. International Journal of Current Microbiology and Applied Sciences, 6(8), 1140-1147. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<_>

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the oxazole core. Oxazole synthesis, while versatile, is often plagued by competing reaction pathways that can diminish yields and complicate purification.

This document provides in-depth, mechanistically-grounded troubleshooting advice to help you diagnose, mitigate, and prevent common side reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level, common issues encountered during oxazole synthesis.

Q1: My Robinson-Gabriel reaction is giving a very low yield or just charring my starting material. What's the most likely cause?

A: The most common culprit is the choice and concentration of the dehydrating agent. Strong agents like concentrated sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or neat phosphoryl chloride (POCl₃) can be too aggressive, leading to decomposition and charring of sensitive substrates.[1]

  • Quick Solution: Switch to a milder dehydrating agent. Polyphosphoric acid (PPA) often provides a significant improvement, with reported yields in the 50-60% range.[1] Other effective modern reagents include thionyl chloride (SOCl₂), triphenylphosphine/iodine, or the Burgess reagent.[1]

Q2: I'm attempting a Fischer oxazole synthesis and isolating chlorinated byproducts. Is this normal?

A: Yes, this is a known issue. The Fischer synthesis, which uses a cyanohydrin and an aldehyde with anhydrous HCl, proceeds through a chloro-oxazoline intermediate.[1] If the final elimination of HCl is incomplete, this intermediate can be isolated as a significant byproduct, lowering the yield of your desired oxazole.[1]

  • Troubleshooting Tip: Ensure strictly anhydrous conditions and consider optimizing the reaction time and temperature to promote the final elimination step.

Q3: My van Leusen reaction (using TosMIC) is sluggish and gives multiple spots on TLC. What should I check first?

A: The purity and reactivity of the p-toluenesulfonylmethyl isocyanide (TosMIC) reagent are paramount. TosMIC can degrade over time, especially if exposed to moisture. Additionally, the choice of base is critical.

  • Immediate Actions:

    • Check TosMIC Quality: Use freshly purchased or purified TosMIC. An impure reagent is a common source of failure.

    • Base Selection: A strong, non-nucleophilic base is required to deprotonate TosMIC without competing side reactions. Potassium carbonate (K₂CO₃) in methanol is standard. For sensitive substrates, consider using an organic base like DBU in a solvent like THF.

Q4: Can racemization occur during oxazole synthesis if I use a chiral starting material?

A: Absolutely. If your starting material is a chiral α-amino acid or a derivative, racemization is a significant risk, particularly under harsh acidic or basic conditions or at elevated temperatures. The mechanism often involves the formation of a planar oxazolone intermediate, which loses its stereochemical information.[2]

  • Preventative Strategy: Employ milder cyclization conditions. Reagents like Deoxo-Fluor or Dess-Martin periodinane can facilitate cyclization at lower temperatures, helping to preserve stereochemical integrity.

Part 2: In-Depth Troubleshooting Guide by Synthesis Method

This section provides a detailed analysis of common problems and solutions for specific, widely-used oxazole synthesis reactions.

The Robinson-Gabriel Synthesis

This classic method involves the cyclodehydration of an N-acyl-α-amino ketone. While robust, its success hinges on controlling the dehydration step.

Problem: Incomplete Cyclization vs. Degradation

The primary challenge is finding the "sweet spot" where cyclization occurs efficiently without causing substrate or product degradation.

  • Mechanistic Insight: The reaction requires protonation of the amide carbonyl to activate it for nucleophilic attack by the enol or enolate of the neighboring ketone. Overly harsh acids can lead to uncontrolled polymerization or hydrolysis of the amide starting material.

Troubleshooting Workflow

start Low Yield in Robinson-Gabriel check_reagent Analyze Dehydrating Agent start->check_reagent harsh_acid Using H₂SO₄, PCl₅, POCl₃? check_reagent->harsh_acid milder_acid Action: Switch to Milder Agent (PPA, SOCl₂, Burgess Reagent) harsh_acid->milder_acid Yes incomplete_rxn TLC shows starting material? harsh_acid->incomplete_rxn No success Improved Yield milder_acid->success increase_severity Action: Increase Temp/Time (Monitor carefully by TLC) incomplete_rxn->increase_severity Yes hydrolysis Isolating hydrolyzed amide? incomplete_rxn->hydrolysis No increase_severity->success anhydrous Action: Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) hydrolysis->anhydrous Yes anhydrous->success

Caption: Robinson-Gabriel Troubleshooting Workflow

Comparative Table of Dehydrating Agents

Dehydrating AgentTypical ConditionsCommon IssuesRecommended For
Conc. H₂SO₄ Neat, 80-120 °CCharring, low yields, sulfonationRobust, electron-rich substrates
PCl₅ / POCl₃ Neat or in CHCl₃, RefluxFormation of chlorinated byproducts[1]Simple, non-sensitive substrates
Polyphosphoric Acid (PPA) 100-150 °CViscous, difficult workupGeneral purpose, improved yields[1]
SOCl₂ In THF or CH₂Cl₂, 0 °C to RTGeneration of HCl gasMild conditions required
Burgess Reagent In THF, RT to 60 °CCostAcid-sensitive substrates
TFAA In CH₂Cl₂, RTCan be too slowLow temperature applications

Protocol: Modified Robinson-Gabriel with Polyphosphoric Acid (PPA)

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add the N-acyl-α-amino ketone (1.0 eq).

  • Reagent Addition: Add Polyphosphoric Acid (PPA) (approx. 10-20 times the weight of the substrate). Note: PPA is highly viscous; it can be heated gently to aid in transfer.

  • Reaction: Heat the mixture with vigorous stirring to 120-140 °C. The mixture should become more mobile as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography). Take a small aliquot, quench it into a mixture of ice and NaHCO₃ solution, extract with ethyl acetate, and spot on a TLC plate.

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature. Carefully pour the viscous mixture onto crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~7-8. This step is highly exothermic and will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

The van Leusen Oxazole Synthesis

This powerful reaction forms 5-substituted oxazoles from aldehydes and TosMIC.[3][4] Its primary failure points are the quality of the TosMIC reagent and the base-solvent system.

Problem: No Reaction or Formation of TosMIC Byproducts

Failure to form the oxazole often results in the recovery of the starting aldehyde and the formation of p-toluenesulfinic acid, a byproduct of TosMIC degradation.[5]

  • Mechanistic Insight: The reaction is initiated by the deprotonation of the α-carbon of TosMIC.[6][7] The resulting anion attacks the aldehyde carbonyl. The subsequent intramolecular cyclization is followed by the elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.[6][7] If the base is not strong enough, or if proton sources (like water or alcohol solvent) are too abundant, the initial deprotonation will not occur or the anion will be quenched before it can react.

Visualizing the Competing Pathways

cluster_0 Desired Pathway cluster_1 Side Reaction Pathway TosMIC TosMIC Anion TosMIC Anion TosMIC->Anion + Strong Base (e.g., K₂CO₃) Adduct Aldehyde Adduct Anion->Adduct + Aldehyde Aldehyde Aldehyde Oxazoline Intermediate Oxazoline Adduct->Oxazoline Intramolecular Cyclization Oxazole 5-Substituted Oxazole Oxazoline->Oxazole - TosH TosMIC_side TosMIC Quenched Quenched Anion TosMIC_side->Quenched + Weak Base Proton_Source Proton Source (H₂O, ROH) Weak_Base Weak or Nucleophilic Base Degradation TosMIC Degradation Products Quenched->Degradation + H⁺ (from H₂O/ROH)

Caption: van Leusen Synthesis: Desired vs. Side Reaction Pathways

Protocol: Purification of Tosylmethyl Isocyanide (TosMIC)

If you suspect your commercial TosMIC has degraded, recrystallization can restore its purity.

  • Dissolution: In a fume hood, dissolve the crude TosMIC in a minimal amount of hot dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).

  • Precipitation: Slowly add diethyl ether or petroleum ether with swirling until the solution becomes persistently cloudy.

  • Crystallization: Place the flask in an ice bath or refrigerator for at least 1 hour to allow for complete crystallization.

  • Isolation: Collect the white, crystalline solid by vacuum filtration, washing the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified TosMIC under high vacuum. Store it in a desiccator over P₂O₅ in a dark, sealed container.

The Cornforth Rearrangement

This is a thermal rearrangement unique to 4-acyloxazoles, where substituents at the C4-acyl and C5 positions exchange.[8] It is often an undesired thermal side reaction.

Problem: Formation of an Isomeric Oxazole Product

If you are synthesizing a 4-acyloxazole and subject it to high temperatures during reaction or purification (e.g., distillation), you may isolate a rearranged isomer.

  • Mechanistic Insight: The reaction proceeds through a thermal pericyclic ring opening to form a nitrile ylide intermediate.[8] This intermediate can then re-close in a different orientation to yield the rearranged oxazole. The reaction is driven by the relative thermodynamic stabilities of the starting material and the rearranged product.[8]

Preventative Measures:

  • Temperature Control: Avoid excessive heating during the synthesis and workup of 4-acyloxazoles. If the main reaction requires heat, use the lowest effective temperature and monitor carefully to minimize rearrangement.

  • Purification Method: Opt for non-thermal purification methods. Column chromatography at room temperature is preferable to distillation.

  • Protecting Groups: If the C4-acyl group is part of a later-stage synthesis, consider if the oxazole can be formed after other high-temperature steps are completed.

References

  • Benchchem. (n.d.). Technical Support Center: Byproduct Formation in Oxazole Ring Closure Reactions.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Various Authors. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Centurion University of Technology and Management. (n.d.). Oxazole.pdf.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • Wang, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. National Center for Biotechnology Information.
  • Tempest, P. A., et al. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Singh, R., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. ResearchGate.
  • Macmillan Group. (n.d.). Oxazole.
  • Wikipedia. (n.d.). Cornforth rearrangement.
  • Bocsci. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

Sources

Troubleshooting low yield in Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation to synthesize oxazole cores. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to address specific experimental challenges, enhance yield, and ensure the reproducibility of your results. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction's intricacies.

Troubleshooting Guide: From Low Yield to No Reaction

Experiencing difficulties with your Van Leusen synthesis? This section is organized by common problems to help you diagnose and resolve the issue systematically.

Symptom 1: Low or No Product Yield

This is the most common issue encountered. A low yield of the desired oxazole, or a complete failure of the reaction, can almost always be traced back to one of three areas: reagent quality, reaction setup, or the substrate itself.

Question: My TLC/LC-MS shows no product formation. Where should I start my investigation?

Answer: When a reaction fails to start, the root cause is often fundamental. The first step is to systematically verify the integrity of your reagents and the reaction environment.

  • Causality-Driven Checklist:

    • Base Inactivity or Insufficiency: The reaction is initiated by the deprotonation of tosylmethyl isocyanide (TosMIC).[1][2] If the base is not strong enough, is hydrated, or is used in insufficient quantity, this crucial first step will not occur. The most commonly used base, potassium carbonate (K₂CO₃), is hygroscopic. Ensure it is freshly dried (e.g., oven-dried at >120 °C for several hours) before use. For standard reactions, at least 2.0 equivalents are recommended.

    • TosMIC Reagent Quality: TosMIC is a stable, crystalline solid, but it is sensitive to moisture.[3] Its purity is paramount for success. Verify the quality of your TosMIC (see the "Reagent Guide" section below).

    • Solvent Anhydrousness: The presence of water is highly detrimental. Water can quench the deprotonated TosMIC anion and compete with the aldehyde. Methanol is a common solvent and must be of anhydrous grade. If using other solvents like THF, ensure they are freshly dried over a suitable drying agent.

    • Aldehyde Purity: Ensure your aldehyde starting material is pure and free from any corresponding carboxylic acid, which would neutralize the base.

Question: My yield is consistently low (<30%). What are the most likely reasons and how can I improve it?

Answer: Low yields often indicate that the reaction is proceeding but is either incomplete or plagued by side reactions.

  • Optimization Strategies:

    • Reaction Temperature and Time: The standard protocol often involves refluxing in methanol.[1] For sluggish reactions, particularly with electron-deficient or sterically hindered aldehydes, a higher temperature may be required. One study demonstrated that conducting the reaction at 105 °C in a sealed pressure reactor can dramatically reduce reaction times from hours to just 20 minutes and improve yields.[4] Conversely, if side reactions are suspected, lowering the temperature and extending the reaction time may be beneficial.

    • Choice of Base: While K₂CO₃ is standard, it is a relatively mild inorganic base. For challenging substrates, a stronger base might be necessary. However, very strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can sometimes promote side reactions if not used carefully at low temperatures. An alternative is 1,8-Diazabicycloundec-7-ene (DBU), a non-nucleophilic organic base that can improve solubility and often provides cleaner reactions, albeit sometimes requiring optimization of equivalents and temperature.

    • Stoichiometry: Ensure the stoichiometry is correct. A slight excess of TosMIC (e.g., 1.1 to 1.2 equivalents) is common to ensure the complete conversion of the aldehyde.

Logical Troubleshooting Workflow

Use the following decision tree to guide your troubleshooting process for low or no yield.

troubleshooting_workflow start Problem: Low/No Yield check_reagents Step 1: Verify Reagents start->check_reagents base_ok Is Base Anhydrous & Sufficient? check_reagents->base_ok check_conditions Step 2: Assess Conditions temp_time_ok Are Temp/Time Optimal? check_conditions->temp_time_ok check_substrate Step 3: Evaluate Substrate steric_hindrance Is Aldehyde Sterically Hindered? check_substrate->steric_hindrance tosmic_ok Is TosMIC Pure? base_ok->tosmic_ok Yes fix_base Solution: Dry K₂CO₃ or use fresh base. base_ok->fix_base No solvent_ok Is Solvent Anhydrous? tosmic_ok->solvent_ok Yes fix_tosmic Solution: Recrystallize or use fresh TosMIC. tosmic_ok->fix_tosmic No solvent_ok->check_conditions Yes fix_solvent Solution: Use anhydrous grade solvent. solvent_ok->fix_solvent No temp_time_ok->check_substrate Yes optimize_conditions Solution: Increase temperature (e.g., pressure tube) or change base (e.g., DBU). temp_time_ok->optimize_conditions No steric_hindrance->optimize_conditions Yes end_ok Yield should improve. steric_hindrance->end_ok No (Consult FAQs) address_hindrance Solution: Use stronger base (DBU), higher temp, or longer time.

Caption: A step-by-step workflow for diagnosing low-yield issues.

Symptom 2: Complex Product Mixture / Side Reactions

Question: My reaction turns dark brown or black, and the crude NMR is very messy. What is happening?

Answer: A dark, tarry reaction mixture is often indicative of decomposition, either of the starting materials or intermediates.

  • Common Causes and Solutions:

    • Aldehyde Instability: Some aldehydes, particularly aliphatic ones or those with electron-donating groups, can be unstable to basic conditions and may undergo self-condensation (aldol reaction) or other decomposition pathways at elevated temperatures.

      • Solution: Try running the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer period. Adding the aldehyde slowly to the mixture of base and TosMIC can also help maintain a low instantaneous concentration of the aldehyde, minimizing self-condensation.

    • TosMIC Decomposition: While generally stable, TosMIC can decompose under harsh conditions. This is less common but can occur if the reaction is heated for an excessively long time.

    • Formation of Enamines: With certain substrates, such as 3-formylindoles, the reaction can yield not only the expected oxazole but also stable primary enamines as a significant byproduct.[1] This occurs through a rearrangement pathway and is substrate-dependent. If you are using a similar substrate, be aware of this possibility and optimize for the oxazole by modifying the base or solvent.

Question: I have a significant byproduct with a mass corresponding to a hydrated intermediate. What is it?

Answer: This is likely the intermediate oxazoline, which has failed to eliminate p-toluenesulfinic acid to form the final aromatic oxazole.

  • Mechanism and Prevention: The final step of the Van Leusen synthesis is a base-promoted elimination of the tosyl group.[2][5] If this step is inefficient, the oxazoline intermediate will be present in your product mixture.

    • Cause: This is often due to insufficient base or a base that is not strong enough to efficiently promote the elimination. It can also occur if the reaction is quenched prematurely.

    • Solution: Increase the amount of base (e.g., from 2.0 to 2.5 equivalents of K₂CO₃). Alternatively, switching to a stronger base like DBU can facilitate this final elimination step more effectively. Ensure the reaction is allowed to run to completion by monitoring via TLC until the intermediate spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: Can I use a base other than K₂CO₃?

A1: Yes, several other bases can be used, and the choice can be critical for success with challenging substrates.

  • DBU (1,8-Diazabicycloundec-7-ene): An excellent choice for substrates with poor solubility or for promoting elimination in sluggish reactions. It is a strong, non-nucleophilic organic base.

  • KOH (Potassium Hydroxide): Can be very effective, particularly in aqueous-alcoholic mixtures, and may offer a milder alternative to other strong bases.[1]

  • Resin-Bound Bases: Quaternary ammonium hydroxide resins can be used.[6] The primary advantage is the simple work-up; the base and the tosyl byproduct can be removed by simple filtration.

BaseTypical Solvent(s)Key Advantage(s)Considerations
K₂CO₃ Methanol, EthanolInexpensive, standard, widely usedMust be anhydrous; may be slow for some substrates
DBU THF, AcetonitrileGood for hindered substrates, improves solubilityMore expensive, requires careful optimization
KOH Methanol/WaterEffective, can be used in aqueous systemsStrong base, may promote side reactions
Resin-Bound Methanol, THFSimplified work-up and purificationHigher cost, may have different kinetics

Q2: My aldehyde is sterically hindered (e.g., has an ortho-substituent). How can I improve my yield?

A2: Steric hindrance around the aldehyde carbonyl can significantly slow down the initial nucleophilic attack by the deprotonated TosMIC. To overcome this, you need to use more forcing conditions.

  • Increase Temperature: Use a higher boiling solvent (if compatible) or run the reaction in a sealed pressure vessel to exceed the solvent's boiling point.[4]

  • Use a Stronger Base: Switch from K₂CO₃ to DBU to ensure a sufficient concentration of the TosMIC anion is present to drive the reaction forward.

  • Increase Reaction Time: These reactions will inherently be slower. Monitor carefully by TLC and be prepared to run the reaction for 24 hours or longer.

Q3: How does the electronic nature of my aldehyde affect the reaction?

A3: The electronic properties of the aldehyde have a notable effect.

  • Electron-Withdrawing Groups (EWGs): Aldehydes with EWGs (e.g., nitro-, cyano-, or halo-substituted benzaldehydes) are more electrophilic and generally react faster and give higher yields.

  • Electron-Donating Groups (EDGs): Aldehydes with EDGs (e.g., methoxy-, or alkyl-substituted benzaldehydes) are less electrophilic and tend to react more slowly. These substrates are more likely to require the optimization strategies discussed above (higher temperature, stronger base).

Key Protocols & Reagent Guide

Protocol 1: Standard Van Leusen Synthesis of 5-Phenyl-1,3-oxazole

This protocol is a reliable starting point for simple aromatic aldehydes.

  • Preparation: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add anhydrous methanol (20 mL).

  • Add Reagents: Add potassium carbonate (2.5 eq., ensure it is finely ground and freshly dried) and TosMIC (1.1 eq.).

  • Reaction Initiation: Stir the suspension for 15-20 minutes at room temperature.

  • Add Aldehyde: Add benzaldehyde (1.0 eq.) to the suspension.

  • Heating: Heat the reaction mixture to reflux (approx. 65 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) to the residue and extract the product with ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure oxazole.[4]

Reagent Guide: Tosylmethyl Isocyanide (TosMIC)

The quality of your TosMIC reagent is critical for a successful reaction.

  • Appearance: Pure TosMIC is a white to off-white, odorless crystalline solid.[7] A significant yellow or brown discoloration may indicate impurities.

  • Storage: TosMIC is moisture-sensitive. It should be stored in a tightly sealed container, preferably in a desiccator, and refrigerated (2–8 °C).[3]

  • Purity Assessment:

    • Melting Point: The melting point of pure TosMIC is in the range of 111–116 °C.[7][8] A broad or depressed melting point is a strong indicator of impurities.

    • ¹H NMR (CDCl₃): The NMR spectrum should be clean. Key signals are a singlet for the methyl protons of the tosyl group at ~2.5 ppm and a sharp singlet for the methylene (CH₂) protons at ~4.6 ppm.[9] The presence of a broad peak around 1.6 ppm could indicate water. The most common impurity is p-toluenesulfinic acid, which may appear as various small peaks. If significant impurities are detected, the reagent should be recrystallized before use.

Reaction Mechanism

Understanding the mechanism is key to rational troubleshooting. The synthesis proceeds through a well-established multi-step pathway.

van_leusen_mechanism Van Leusen Oxazole Synthesis Mechanism cluster_reactants Reactants cluster_product Product TosMIC TosMIC (Ts-CH₂-NC) TosMIC_anion TosMIC Anion (Ts-CH⁻-NC) TosMIC->TosMIC_anion Aldehyde Aldehyde (R-CHO) Adduct Alkoxide Adduct Aldehyde->Adduct Base Base (B⁻) Base->TosMIC_anion 1. Deprotonation TosMIC_anion->Adduct 2. Nucleophilic Attack Oxazoline Oxazoline Intermediate Adduct->Oxazoline 3. 5-endo-dig Cyclization (Intramolecular Attack) Oxazole 5-Substituted Oxazole Oxazoline->Oxazole 4. Elimination (-TsH) Byproduct TsH + B Oxazole->Byproduct

Caption: The four key steps of the Van Leusen oxazole synthesis mechanism.

References

  • Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Correa-Gallegos, C., et al. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum, mdpi. [Link]

  • Chakrabarty, M., et al. (2005). Van Leusen route to novel indolyloxazoles and stable primary enamines from 3- and 2-formylindoles. Tetrahedron Letters, 46(23), 4081-4084.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Sisko, J., et al. (2000). An Investigation of the Van Leusen Reaction for the Synthesis of 1,4,5-Trisubstituted Imidazoles. The Journal of Organic Chemistry, 65(5), 1516-1524.
  • Kulkarni, B. A., & Ganesan, A. (1999). Solution-phase parallel synthesis of 5-aryloxazoles with TosMIC using a resin-bound base. Tetrahedron Letters, 40(30), 5637-5638.
  • BenchChem. (2025). Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles.
  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Boichuk, A. A., et al. (2017). Synthesis and biological evaluation of novel 5-aryl-1-alkylimidazole derivatives as 5-HT5A receptor ligands. Bioorganic & Medicinal Chemistry, 25(1), 245-253.
  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Singh, M. (2021). Van Leusen Reaction [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). TosMIC. Retrieved from [Link]

  • Varsal Chemical. (n.d.). TosMIC Whitepaper. Retrieved from a relevant Varsal Chemical whitepaper.
  • ResearchGate. (2008). p-Toluenesulfonylmethyl Isocyanide.

Sources

Technical Support Center: Alternative Catalysts for Oxazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for alternative catalysts in oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are moving beyond classical, often harsh, synthetic methods towards milder, more efficient catalytic systems. Here, we address specific, practical issues you may encounter during your experiments, providing not just solutions but the underlying scientific reasoning to empower your research.

The oxazole ring is a privileged scaffold in medicinal chemistry, and modern synthetic strategies increasingly rely on transition-metal catalysts, photoredox systems, and organocatalysts to achieve its formation with high functional group tolerance and efficiency.[1][2] This guide is structured to help you navigate the common pitfalls associated with these advanced methods.

Section 1: General FAQs - Catalyst Selection & Initial Setup

This section provides a high-level overview to guide your initial experimental design.

Q1: My target molecule is highly functionalized. Which catalytic system is the best starting point?

A: For complex molecules with sensitive functional groups, prioritizing mild reaction conditions is crucial.

  • Gold and Silver Catalysis: These are excellent choices for intramolecular cyclization of N-propargylamides.[3] Gold catalysts, in particular, are famously carbophilic and oxophilic, activating the alkyne for nucleophilic attack by the amide oxygen under very mild conditions, often at room temperature.[4]

  • Photoredox Catalysis: If your precursors are suitable, visible-light photoredox catalysis offers exceptionally mild, room-temperature conditions, minimizing thermal degradation of sensitive substrates.[5] This method can enable unique bond formations not accessible through thermal pathways.

  • Copper Catalysis: Modern copper-catalyzed methods often employ specific ligands that allow for lower reaction temperatures and broader substrate scope compared to classical methods.[6][7] However, careful selection of the ligand and base is critical.

Q2: How do I choose between a homogenous and a heterogeneous catalyst?

A: The choice depends on your primary goal: reaction optimization or process scale-up.

  • Homogeneous Catalysts (e.g., Pd(PPh₃)₄, CuI with a soluble ligand) offer high activity and selectivity due to their well-defined active sites. They are ideal for discovery chemistry and initial screening where maximizing yield and understanding reaction mechanics are key. The main drawback is the often-difficult removal of the catalyst from the product.

  • Heterogeneous Catalysts (e.g., polymer-supported catalysts, metal nanoparticles) are superior for process chemistry and scale-up. Their primary advantage is ease of separation (simple filtration) and potential for recycling, which is both cost-effective and environmentally friendly.[8] However, they may exhibit lower activity or different selectivity compared to their homogeneous counterparts.

Decision Workflow for Initial Catalyst Selection

start Define Synthetic Goal sub_check Substrate Sensitivity? start->sub_check scale_check Primary Goal? sub_check->scale_check Not Sensitive mild_cat Consider: - Gold/Silver Catalysis - Photoredox Catalysis - Ligand-Modulated Cu Catalysis sub_check->mild_cat Highly Sensitive homo_cat Use Homogeneous Catalyst (e.g., Pd(OAc)₂, CuI/ligand) scale_check->homo_cat Discovery / Optimization hetero_cat Use Heterogeneous Catalyst (e.g., Polymer-supported) scale_check->hetero_cat Scale-up / Process

Caption: Initial catalyst selection workflow.

Section 2: Troubleshooting Guide for Metal-Catalyzed Systems

This section addresses specific problems encountered with common transition-metal catalysts.

Copper-Catalyzed Cyclizations

Copper is a versatile, cost-effective catalyst for reactions like oxidative annulation or C-N/C-O bond formation.[5][9]

Q: My copper-catalyzed reaction of an enamide is not proceeding or gives very low yield. What should I check first?

A: This is a common issue often related to catalyst oxidation state or inhibition.

  • Inert Atmosphere is Critical: The active catalytic species is often Cu(I), which is highly susceptible to oxidation by atmospheric oxygen to the less active Cu(II) state.

    • Solution: Ensure your reaction vessel is rigorously purged with an inert gas (Argon or Nitrogen). Use solvents that have been de-gassed via sparging with inert gas or through freeze-pump-thaw cycles.

  • Ligand Choice and Compatibility: The ligand is not just a spectator; it modulates the catalyst's stability, solubility, and reactivity.[10]

    • Causality: Nitrogen-based ligands (e.g., phenanthroline, bipyridine) or phosphine ligands are commonly used.[7] An overly bulky ligand can sterically hinder substrate coordination, while a ligand that binds too tightly can reduce the catalyst's Lewis acidity.

    • Solution: If using a phosphine ligand, try a nitrogen-based ligand, or vice-versa. Screen a small panel of ligands with varying steric and electronic properties. Sometimes, ligand-free conditions with a copper salt like CuI or Cu(OAc)₂ can be effective, though they may require higher temperatures.[11][12]

  • Solvent Effects: The solvent can coordinate with the copper center and influence the catalytic cycle.

    • Solution: Highly coordinating solvents like DMF or DMSO are common but can sometimes inhibit catalysis.[11] If you suspect this, switch to a less coordinating solvent like dioxane, toluene, or acetonitrile.

Q: I am observing significant amounts of homocoupling side products instead of my desired oxazole. Why?

A: Homocoupling suggests that the oxidative addition or reductive elimination steps involving your two different coupling partners are being outcompeted by a reaction pathway involving only one of the partners.

  • Causality: This is often an issue in cross-coupling reactions. It can be caused by incorrect stoichiometry, slow addition of one reagent, or an inappropriate choice of base or additives.

  • Solution:

    • Slow Addition: Add one of the coupling partners (e.g., the organometallic reagent) slowly via syringe pump. This keeps its instantaneous concentration low, disfavoring homocoupling.

    • Check Additives: Some reactions require specific additives (e.g., silver salts as oxidants, or halide scavengers) to facilitate the desired pathway. Re-verify their presence and purity. For instance, copper-catalyzed reactions involving molecular oxygen require conditions that favor the hetero-annulation over substrate decomposition.[6]

Gold & Silver-Catalyzed Intramolecular Cyclizations

These reactions typically involve the cyclization of N-propargylamides or related structures.[3]

Q: My gold-catalyzed cyclization of an N-propargylamide has stalled, with starting material remaining even after extended reaction times. What's the problem?

A: Catalyst deactivation is a primary suspect in gold-catalyzed reactions.

  • Protodeauration/Protonolysis: The vinyl-gold intermediate formed after the initial cyclization can be sensitive to protic impurities (e.g., water, acidic protons on the substrate).

    • Causality: A proton source can cleave the C-Au bond, releasing the starting material or a non-cyclized intermediate and deactivating the catalyst.

    • Solution: Use anhydrous solvents and reagents. Dry your starting material rigorously. Adding a non-coordinating base (like a hindered proton sponge) or molecular sieves can help scavenge trace acid/water.

  • Catalyst Agglomeration: Gold catalysts, especially Au(I), can be unstable and disproportionate or aggregate into inactive gold nanoparticles (colloidal gold, often visible as a purple or black precipitate).

    • Solution:

      • Use Stabilizing Ligands: Employ a gold pre-catalyst with a stabilizing ligand (e.g., a phosphine like PPh₃ or JohnPhos).

      • Add a Silver Co-catalyst: Silver salts (e.g., AgOTf, AgSbF₆) are often used as halide scavengers to generate the active cationic gold species in situ. They can also help prevent agglomeration and improve catalytic turnover.

Iron-Catalyzed C-H Activation/Cyclization

Iron is an attractive catalyst due to its low cost and low toxicity.[13] These reactions often involve directing groups to achieve regioselectivity.[14][15]

Q: My iron-catalyzed C-H activation reaction is giving poor regioselectivity. How can I improve it?

A: Regioselectivity in C-H activation is almost entirely dictated by the directing group and the electronic/steric environment of the C-H bonds.

  • Causality: The catalyst coordinates to a directing group on the substrate (e.g., a pyridine, amide, or triazole), bringing the metal center into proximity with a specific C-H bond (typically ortho), which it then cleaves.[14] If multiple C-H bonds are accessible, a mixture of products can result.

  • Solution:

    • Modify the Directing Group: A bulkier directing group can favor activation of a less sterically hindered C-H bond. Conversely, a more rigid directing group can improve selectivity for a single position.

    • Electronic Tuning: The electronic nature of the substrate is key. An electron-donating group can make a nearby C-H bond more susceptible to activation, while an electron-withdrawing group can disfavor it. Consider if modifying a remote part of your molecule could electronically influence the desired reaction site.

Section 3: Troubleshooting Guide for Alternative Energy Sources

Visible-Light Photoredox Catalysis

This technique uses a photocatalyst that, upon absorbing visible light, can engage in single-electron transfer (SET) to initiate radical-based reaction pathways.[16]

Q: My photoredox reaction is not working. The solution color doesn't change, and I only recover starting material.

A: This points to a problem with the initiation of the photocatalytic cycle.

  • Light Source and Wavelength: The photocatalyst must be excited by the correct wavelength of light.

    • Causality: Common photocatalysts like Eosin Y or Ruthenium/Iridium complexes have specific absorption maxima.[16] Using a light source that doesn't overlap with this maximum will result in no excitation and no reaction.

    • Solution: Verify that your light source (e.g., blue LED, compact fluorescent lamp) emits at the appropriate wavelength for your chosen photocatalyst. Ensure the light is positioned close enough to the reaction vessel to provide sufficient photon flux.

  • Quenching and Electron Transfer: The excited photocatalyst must be able to interact with a substrate or sacrificial agent to proceed.

    • Causality: The reaction can fail if the redox potential of your substrate is not matched to the excited-state potential of the photocatalyst. For example, if an oxidative quenching cycle is required, your substrate must be easily oxidized by the excited photocatalyst.

    • Solution: Check the redox potentials of your reagents and photocatalyst. You may need to switch to a more strongly oxidizing or reducing photocatalyst. Ensure any required sacrificial electron donors or acceptors are present in the correct stoichiometry.

  • Oxygen Sensitivity: Many photoredox reactions are sensitive to oxygen.

    • Causality: Molecular oxygen can quench the excited state of the photocatalyst without productive chemistry, or it can intercept radical intermediates, leading to undesired side products.[17] However, some reactions use oxygen as a reactant or oxidant.[5]

    • Solution: Unless the procedure explicitly calls for it, degas the reaction mixture thoroughly. If the reaction requires oxygen, ensure it is supplied appropriately (e.g., under an O₂ balloon, open to air).

Photoredox Troubleshooting Flowchart

start No Reaction in Photoredox Setup light_check Is Light Source Correct for Photocatalyst? start->light_check redox_check Are Redox Potentials Matched? light_check->redox_check Yes solution1 Change light source or photocatalyst. light_check->solution1 No oxygen_check Is O₂ Control Correct? redox_check->oxygen_check Yes solution2 Change photocatalyst or add sacrificial agent. redox_check->solution2 No end Consult Literature for Substrate-Specific Issues oxygen_check->end Yes solution3 Degas reaction mixture or ensure O₂ supply. oxygen_check->solution3 No

Caption: Troubleshooting workflow for photoredox reactions.

Section 4: Data Tables & Protocols

Table 1: Comparison of Catalytic Systems for Oxazole Synthesis
Catalyst SystemTypical PrecursorsKey AdvantagesCommon Challenges
Copper/Ligand Enamides, α-diazoketones, amides/ketones.[2][5]Low cost, high versatility, broad substrate scope.Oxygen sensitivity, ligand screening required, potential for homocoupling.
Gold(I)/Silver(I) N-propargylamides.[5][18]Extremely mild conditions, high functional group tolerance, high atom economy.Catalyst cost, sensitivity to protic impurities, potential for catalyst deactivation.
Palladium(0)/Base N-propargylamides + Aryl halides.[5]Well-established for cross-coupling, good yields.Catalyst cost, phosphine ligand sensitivity, potential for side reactions.
Iron/Directing Group Aryl amides with C-H bonds.[14]Very low cost, sustainable, unique reactivity.Requires directing group, can require strong oxidants, regioselectivity issues.
Photoredox/Dye 2H-azirines + alkynyl bromides, enamides.[5]Ambient temperature, harnesses light energy, novel pathways.Requires specific light source, oxygen sensitivity, redox potential matching.
Protocol 1: Gold-Catalyzed Intramolecular Cyclization of an N-Propargylamide

This protocol is a representative example for the synthesis of a 2,5-disubstituted oxazole.

Materials:

  • N-(1-phenylprop-2-yn-1-yl)benzamide (1.0 eq)

  • JohnPhosAu(I)Cl (0.02 eq, 2 mol%)

  • AgOTf (0.02 eq, 2 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Argon atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-propargylamide substrate (e.g., 100 mg, 0.425 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of argon, add the gold pre-catalyst JohnPhosAu(I)Cl (4.5 mg, 0.0085 mmol) and the silver triflate co-catalyst (AgOTf) (2.2 mg, 0.0085 mmol).

    • Causality Note: AgOTf acts as a halide scavenger, abstracting the chloride from the gold pre-catalyst to generate the highly active cationic [JohnPhosAu]⁺OTf⁻ species in situ.

  • Solvent Addition: Add anhydrous DCM (e.g., 4.25 mL to make a 0.1 M solution) via a dry syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,5-disubstituted oxazole.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • Sha, F., & Yu, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. Available from: [Link]

  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. Available from: [Link]

  • Phalke, P. N., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • Choudhary, A. (2023). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available from: [Link]

  • Walker, S. D., & DeShong, P. (2009). Nickel-Catalyzed Synthesis of Oxazoles via C−S Activation. Organic Letters, 11(6), 1205–1208. Available from: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

  • Sha, F., & Yu, X. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. Available from: [Link]

  • Unknown Author. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available from: [Link]

  • An, H., et al. (2019). Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones. The Journal of Organic Chemistry, 84(1), 401-408. Available from: [Link]

  • Wang, D., et al. (2018). Copper-Catalyzed Oxygenation Approach to Oxazoles from Amines, Alkynes, and Molecular Oxygen. Organic Letters, 20(9), 2632–2635. Available from: [Link]

  • Kumar, A., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Advances, 14(12), 8235-8240. Available from: [Link]

  • Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Visible light photoredox catalysis: applications in organic synthesis. Chemical Society Reviews, 40(1), 102-113. Available from: [Link]

  • Gandeepan, P., & Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Chemical Science, 12(26), 8973-8991. Available from: [Link]

  • Bakr, A., et al. (2020). Kinetics of Photo-Oxidation of Oxazole and its Substituents by Singlet Oxygen. Photochemistry and Photobiology, 96(3), 549-557. Available from: [Link]

  • Reddy, R. S., et al. (2011). Synthesis of Functionalized Oxazoles via Silver-Catalyzed Cyclization of Propargylamides and Allenylamides. The Journal of Organic Chemistry, 76(20), 8328–8335. Available from: [Link]

  • Das, S., & Dutta, A. (2024). Copper–Catalyzed Construction of the Indole Core: Recent Advancements. Chemistry – An Asian Journal. Available from: [Link]

  • Shang, R., & Ilies, L. (2017). Chelation-Assisted Iron-Catalyzed C–H Activations: Scope and Mechanism. Asian Journal of Organic Chemistry, 6(9), 1139-1154. Available from: [Link]

  • Sharma, P., & Rohilla, S. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Catalysts, 10(11), 1243. Available from: [Link]

  • Yeo, D. J. C., & Lee, W. Y. (2023). Recent Advances in the Gold-Catalyzed Reactions of Propargyl Esters. Accounts of Chemical Research, 56(12), 1461–1475. Available from: [Link]

  • Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1516. Available from: [Link]

  • Kumar, A., et al. (2024). Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles. RSC Publishing. Available from: [Link]

  • Unknown Author. (n.d.). Transition-metal-catalyzed C-H activation of oxazole compounds. ResearchGate. Available from: [Link]

  • Liu, Y., et al. (2021). Merging Gold/Copper Catalysis and Copper/Photoredox Catalysis: An Approach to Alkyl Oxazoles from N-Propargylamides. The Journal of Organic Chemistry, 86(24), 18247–18256. Available from: [Link]

  • Struwe, J., & Ackermann, L. (2020). Iron-Catalyzed C–H Functionalizations under Triazole-Assistance. Catalysts, 10(4), 444. Available from: [Link]

  • Al-Mughaid, H., et al. (2022). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 27(19), 6653. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Methyl-1,3-oxazol-2-yl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The core logic behind these procedures is risk mitigation. Heterocyclic amines can present various hazards, including irritation to the skin, eyes, and respiratory tract, and potential toxicity.[1][2][3] Therefore, the disposal process must be approached with the assumption that (5-Methyl-1,3-oxazol-2-yl)methanamine exhibits these characteristics.

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is crucial. Based on analogous compounds, (5-Methyl-1,3-oxazol-2-yl)methanamine should be treated as a hazardous substance.

Assumed Hazard Profile:

Hazard ClassDescriptionSource (Analogous Compounds)
Acute Toxicity Harmful if swallowed.[2][3]
Skin Irritation Causes skin irritation.[1][2][3]
Eye Irritation Causes serious eye irritation.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][2][3]

Essential Personal Protective Equipment (PPE):

To mitigate exposure risks, the following PPE must be worn at all times when handling (5-Methyl-1,3-oxazol-2-yl)methanamine and its waste products:

  • Eye Protection: Chemical safety goggles and a face shield.[1]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[4][5]

  • Body Protection: A laboratory coat and, if there is a risk of splashing, a chemical-resistant apron.[2]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[4]

II. Spill Management and Emergency Procedures

Accidents can happen, and a clear, concise emergency plan is a non-negotiable component of laboratory safety.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

  • Contain: For liquid spills, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.[7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[2][7]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7][8]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

III. Step-by-Step Disposal Protocol

The proper disposal of (5-Methyl-1,3-oxazol-2-yl)methanamine is governed by local, state, and federal regulations for hazardous waste.[10] The following protocol provides a general framework; always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.[7]

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to safe and compliant chemical disposal. Improperly mixed chemicals can lead to dangerous reactions.

  • Dedicated Waste Container: Collect all waste containing (5-Methyl-1,3-oxazol-2-yl)methanamine, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, clearly labeled, and sealable container.[10][11]

  • Container Compatibility: The container must be compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice. Do not use metal containers for amine-containing waste, as amines can be corrosive.[11]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "(5-Methyl-1,3-oxazol-2-yl)methanamine," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[10]

Step 2: On-Site Neutralization (for dilute aqueous solutions - expert use only)

For very dilute aqueous waste streams, chemical neutralization may be an option to reduce the hazard before disposal. This procedure should only be performed by trained personnel with a thorough understanding of the reaction chemistry.

  • Acid Neutralization: Slowly add a dilute acid (e.g., 5% hydrochloric acid) to the stirred, cooled amine solution to a pH of 6-8. This converts the amine to its corresponding salt, which is generally more water-soluble and less volatile.

  • Verification: The neutralized solution should still be treated as hazardous waste and collected in the appropriate container, as it may contain other regulated components.

Step 3: Storage Pending Disposal

Proper storage of hazardous waste is critical to prevent accidents and ensure regulatory compliance.

  • Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA). This area should be a secondary containment bin in a well-ventilated area, away from incompatible materials.[12]

  • Container Integrity: Ensure the container is kept closed at all times, except when adding waste.[11] Regularly inspect the container for any signs of leakage or degradation.[10]

Step 4: Final Disposal

  • EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.[8]

  • Professional Disposal: (5-Methyl-1,3-oxazol-2-yl)methanamine waste should be disposed of through a licensed hazardous waste disposal company. The most common method of disposal for this type of organic waste is high-temperature incineration.[1]

The decision-making process for the disposal of (5-Methyl-1,3-oxazol-2-yl)methanamine can be visualized as follows:

DisposalWorkflow Start Generation of (5-Methyl-1,3-oxazol-2-yl)methanamine Waste Assess Assess Waste Type (Pure, Solution, Contaminated Solid) Start->Assess Segregate Segregate into a Dedicated, Labeled Hazardous Waste Container Assess->Segregate IsDiluteAq Is the waste a dilute aqueous solution? Segregate->IsDiluteAq Neutralize Consider On-Site Neutralization (Expert Use Only) IsDiluteAq->Neutralize Yes Store Store in Satellite Accumulation Area (Secondary Containment) IsDiluteAq->Store No Neutralize->Store ContactEHS Contact Environmental Health & Safety for Waste Pickup Store->ContactEHS Disposal Professional Disposal via Licensed Contractor (Incineration) ContactEHS->Disposal

Caption: Disposal workflow for (5-Methyl-1,3-oxazol-2-yl)methanamine.

IV. Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research enterprise. By adhering to the procedures outlined in this guide, researchers can effectively mitigate the risks associated with the disposal of (5-Methyl-1,3-oxazol-2-yl)methanamine. The principles of thorough hazard assessment, consistent use of personal protective equipment, and strict adherence to established waste segregation and disposal protocols are your best defense against chemical-related incidents. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance with all applicable regulations.

References

  • PubChem. (n.d.). (1,3-Oxazol-5-yl)methanamine dihydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions About Hazardous Waste Identification. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. (n.d.). Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • ResearchGate. (2021, April 6). A Practical Synthesis of 1,3-Oxazole. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from [Link]

  • Indiana Department of Environmental Management. (n.d.). Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]

  • Airgas. (2025, February 5). Safety Data Sheet: Methylamine. Retrieved from [Link]

  • The University of Oklahoma Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Handling (5-Methyl-1,3-oxazol-2-yl)methanamine: A Framework for Safety and Operational Integrity

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a safety-first mindset, grounded in a deep understanding of the materials we handle. (5-Methyl-1,3-oxazol-2-yl)methanamine is a research chemical for which comprehensive toxicological data may not be fully available. Therefore, our handling protocols must be built upon a conservative risk assessment, leveraging data from the compound itself and structurally related molecules. This guide provides a procedural framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of our research.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent risks of a compound is the foundational step for developing any safety protocol. The primary, documented hazard for (5-Methyl-1,3-oxazol-2-yl)methanamine is significant oral toxicity.

According to its safety profile, the compound is classified as Acutely Toxic, Oral, Category 3, signified by the GHS06 pictogram (skull and crossbones) and the hazard statement H301: "Toxic if swallowed".[1] This classification demands stringent controls to prevent any possibility of ingestion.

Beyond this primary hazard, an analysis of analogous structures—small heterocyclic methanamines—suggests a strong potential for irritation. For example, the related compound (1,3-Oxazol-5-yl)methanamine dihydrochloride is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2] Other similar chemical structures are also flagged for these irritant properties.[3][4][5]

Principle of Prudent Action: Given the high oral toxicity and the likely irritant properties based on structural analogues, a comprehensive risk assessment compels us to treat (5-Methyl-1,3-oxazol-2-yl)methanamine as a substance that is hazardous via all potential routes of exposure: ingestion, inhalation, and skin/eye contact. Our operational plan must therefore incorporate robust controls to mitigate each of these risks.

Engineering Controls and Work Practices: Your First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary lines of defense are robust engineering controls and established work practices that minimize the potential for exposure from the outset.

  • Primary Engineering Control: All handling of (5-Methyl-1,3-oxazol-2-yl)methanamine, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[6] This is non-negotiable and serves to control potential exposure to aerosols or vapors, addressing the inhalation risk.

  • Administrative Controls:

    • Designated Area: Establish a designated area within the laboratory for the handling of this compound. Clearly label this area.

    • Standard Operating Procedure (SOP): Before work begins, a detailed SOP should be written, reviewed, and approved. This document should be readily accessible to all personnel handling the substance.

    • Access Restriction: Limit access to the designated handling area to trained and authorized personnel only.

Personal Protective Equipment (PPE): A Mandated Barrier

A multi-layered PPE strategy is required to protect against the specific hazards of this compound. The selection of PPE must be deliberate and based on the identified risks of acute toxicity and potential irritation.

Protection Type Specification Rationale and Causality
Hand Protection Nitrile gloves, double-glovedPrevents skin contact.[7][8] Double-gloving provides an additional layer of protection against potential tears or rapid permeation and is best practice when handling acutely toxic substances. Gloves must be inspected for integrity before use.
Eye & Face Protection Tightly fitting safety goggles with side-shields or a full-face shield.[7]Protects against splashes that could cause serious eye irritation.[2] A face shield should be used in conjunction with goggles when there is a significant splash risk.
Body Protection Chemical-resistant laboratory coat with long sleeves and tight cuffs.Provides a barrier against accidental spills on the skin and clothing.[8] Clothing contaminated by this product should be removed immediately and decontaminated before reuse.[3][7]
Respiratory Protection Not typically required if all work is performed within a certified chemical fume hood.A fume hood provides adequate respiratory protection.[9] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge would be necessary.

Step-by-Step Operational Protocol

This section provides a direct, procedural guide for handling (5-Methyl-1,3-oxazol-2-yl)methanamine, from preparation to cleanup.

Preparation and Pre-Handling Checklist
  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble all necessary equipment (spatulas, weigh boats, vials, solvents, vortexer).

  • Locate the appropriate, clearly labeled waste containers for solid and liquid chemical waste.

  • Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Don all required PPE in the correct sequence as illustrated below.

PPE Donning and Doffing Workflow

The order in which PPE is put on and, more critically, taken off is vital to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. Inner Gloves d1->d2 d3 3. Safety Goggles / Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves (Contaminated) f2 2. Lab Coat f1->f2 f3 3. Safety Goggles / Face Shield f2->f3 f4 4. Inner Gloves f3->f4 f5 5. Wash Hands Thoroughly f4->f5

Caption: Correct sequence for donning and doffing PPE to minimize exposure.

Handling and Reconstitution Protocol
  • Weighing: Perform all weighing operations on a tared weigh boat inside the fume hood. Use a dedicated spatula. Avoid creating dust.

  • Transfer: Carefully transfer the weighed solid into the appropriate receiving vessel (e.g., a vial or flask).

  • Solvent Addition: Add the desired solvent to the vessel. Keep the container opening away from your breathing zone.

  • Dissolution: Cap the vessel securely. If necessary, vortex or sonicate until the solid is fully dissolved. For stock solutions, it is recommended to aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[10]

  • Cleanup: Decontaminate the spatula and any non-disposable equipment. Dispose of the weigh boat and any other contaminated disposable items in the designated solid waste container.

  • Storage: Store the stock solution in a clearly labeled, sealed container in a cool, well-ventilated place, away from incompatible materials.[8][10]

Emergency Procedures and Waste Disposal

Emergency Exposure Response
  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][8] Remove contact lenses if present and easy to do.[7][8] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[3][8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water.[7] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3][8]

Waste Disposal Plan

All waste generated from handling (5-Methyl-1,3-oxazol-2-yl)methanamine is considered hazardous. Segregate waste streams to ensure compliant disposal. All waste must be disposed of via an approved chemical waste disposal plant.[3][7][8]

Waste_Disposal substance (5-Methyl-1,3-oxazol-2-yl)methanamine -Related Waste solid_waste Contaminated Solids (Gloves, Bench Paper, Vials) substance->solid_waste e.g., disposables liquid_waste Unused/Waste Solutions substance->liquid_waste e.g., solutions solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container (Compatible Solvent) liquid_waste->liquid_container pickup Arrange for Pickup by Environmental Health & Safety (EHS) solid_container->pickup liquid_container->pickup

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.